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  • Product: 4-(4-Chloro-3-fluorophenoxy)piperidine
  • CAS: 367501-02-8

Core Science & Biosynthesis

Foundational

4-(4-Chloro-3-fluorophenoxy)piperidine CAS 367501-02-8 properties

This is an in-depth technical monograph on 4-(4-Chloro-3-fluorophenoxy)piperidine (CAS 367501-02-8) , structured for researchers in medicinal chemistry and drug development. A Critical Scaffold in Fragment-Based Drug Dis...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical monograph on 4-(4-Chloro-3-fluorophenoxy)piperidine (CAS 367501-02-8) , structured for researchers in medicinal chemistry and drug development.

A Critical Scaffold in Fragment-Based Drug Discovery (FBDD)

Executive Summary

4-(4-Chloro-3-fluorophenoxy)piperidine (CAS 367501-02-8) represents a "privileged scaffold" in modern medicinal chemistry. Its structural utility lies in the piperidine ether linkage , a motif that bridges the gap between lipophilic aromatic domains and polar, basic nitrogen centers. This specific halogenation pattern (4-chloro, 3-fluoro) is not arbitrary; it is engineered to modulate metabolic stability (blocking para-oxidation) and enhance potency through specific halogen-bond interactions within hydrophobic pockets of target proteins, particularly GPCRs (e.g., Histamine H3, 5-HT receptors) and Kinases (e.g., c-Met, VEGFR).

This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and its strategic application in structure-activity relationship (SAR) campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The compound exists primarily as a free base or a hydrochloride salt. The 3-fluoro/4-chloro substitution on the phenoxy ring significantly alters the electronic landscape compared to the unsubstituted analog, increasing lipophilicity and reducing the pKa of the ether oxygen, which impacts metabolic clearance.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
CAS Number 367501-02-8Primary Identifier
IUPAC Name 4-(4-Chloro-3-fluorophenoxy)piperidine
Molecular Formula C₁₁H₁₃ClFNOFree Base
Molecular Weight 229.68 g/mol Free Base
Appearance Off-white to pale yellow solidTypically crystalline as HCl salt
LogP (Predicted) 2.8 ± 0.3Moderate Lipophilicity
pKa (Basic) ~10.2 (Piperidine Nitrogen)High basicity; forms stable salts
H-Bond Donors 1 (Secondary Amine)Key for further functionalization
H-Bond Acceptors 2 (Ether Oxygen, Fluorine)
Rotatable Bonds 2Ether linkage flexibility

Expert Insight: The LogP of ~2.8 places this fragment in the "Sweet Spot" for CNS-active drug design (Rule of 5 compliant). The fluorine atom at position 3 often improves metabolic stability by blocking the metabolic "soft spot" on the phenyl ring while exerting a minimal steric penalty compared to a chlorine or methyl group.

Synthetic Routes & Process Chemistry

The synthesis of CAS 367501-02-8 is non-trivial due to the electronic deactivation of the phenol. The most robust, scalable method involves a Mitsunobu Etherification followed by N-deprotection. Direct Nucleophilic Aromatic Substitution (S_NAr) is generally disfavored unless the aromatic ring is activated by strong electron-withdrawing groups (e.g., nitro or cyano), which are absent here.

Protocol: Mitsunobu Coupling Strategy

Reagents:

  • Substrate A: 4-Chloro-3-fluorophenol (1.0 equiv)

  • Substrate B: N-Boc-4-hydroxypiperidine (1.1 equiv)

  • Reagent C: Triphenylphosphine (PPh₃, 1.2 equiv)

  • Reagent D: Diisopropyl azodicarboxylate (DIAD, 1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction vessel with Substrate A, Substrate B, and PPh₃ under an inert nitrogen atmosphere. Dissolve in anhydrous THF.

  • Activation: Cool the solution to 0°C. Add DIAD dropwise over 30 minutes. Critical: The slow addition prevents the formation of hydrazine byproducts and controls the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC/LC-MS for the disappearance of the phenol.

  • Workup: Quench with water, extract with EtOAc, and wash with brine.

  • Deprotection: Dissolve the crude Boc-intermediate in DCM/TFA (4:1) or 4M HCl in Dioxane. Stir for 2 hours at RT.

  • Isolation: Concentrate in vacuo. Triturate the resulting salt with diethyl ether to yield the pure hydrochloride salt.

Validation Check: The success of the Mitsunobu reaction is highly sensitive to moisture. Ensure all reagents are dry. If the phenol is sterically hindered, switching to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ can improve yields.

Visualizing the Synthetic Workflow

Synthesis Start1 4-Chloro-3-fluorophenol Reagents PPh3 / DIAD (Mitsunobu) Start1->Reagents Start2 N-Boc-4-hydroxypiperidine Start2->Reagents Inter Intermediate: N-Boc-Ether Reagents->Inter Ether Bond Formation Deprot TFA or HCl/Dioxane (Deprotection) Inter->Deprot Product CAS 367501-02-8 (HCl Salt) Deprot->Product N-Boc Cleavage

Figure 1: The standard Mitsunobu synthetic pathway for generating the piperidine ether scaffold.

Applications in Drug Discovery[4][6][7]

This scaffold is not merely a passive linker; it is a pharmacophore element used to target specific binding pockets.

Target Classes
  • GPCRs (Histamine H3 & Serotonin 5-HT): The basic piperidine nitrogen mimics the endogenous amine neurotransmitters, while the halogenated phenoxy group occupies hydrophobic pockets (e.g., the orthosteric site of H3 receptors).

  • Kinase Inhibitors: The ether oxygen acts as a hydrogen bond acceptor, often interacting with the "hinge region" or adjacent solvent-exposed areas. The 3-F/4-Cl motif is frequently used to optimize potency against c-Met and VEGFR by filling small lipophilic sub-pockets.

Fragment Elaboration Workflow

The secondary amine of the piperidine ring serves as the primary "handle" for library generation.

Common Derivatizations:

  • Reductive Amination: Generates tertiary amines (e.g., for CNS penetration).

  • Amide Coupling: Links the scaffold to heteroaromatic cores (common in Kinase inhibitors).

  • Urea/Carbamate Formation: Increases rigidity and adds H-bond donors/acceptors.

Visualizing the SAR Logic

SAR_Workflow Core Core Scaffold: 4-(4-Chloro-3-fluorophenoxy)piperidine Mod1 Reductive Amination (>N-R) Core->Mod1 Mod2 Amide Coupling (>N-CO-R) Core->Mod2 Mod3 Sulfonylation (>N-SO2-R) Core->Mod3 Out1 CNS Ligands (H3, 5-HT) Mod1->Out1 Out2 Kinase Inhibitors (VEGFR, c-Met) Mod2->Out2 Out3 Metabolic Stability (Microsomal Clearance) Mod3->Out3

Figure 2: Strategic elaboration of the piperidine nitrogen to access diverse therapeutic classes.

Handling, Stability, & Safety

Storage & Stability
  • State: The free base is prone to oxidation and carbonate formation (absorbing CO₂ from air).

  • Recommendation: Store as the Hydrochloride (HCl) salt . The salt form is non-hygroscopic and stable at room temperature for >2 years if kept desiccated.

  • Solubility:

    • Free Base: Soluble in DCM, MeOH, DMSO.

    • HCl Salt: Soluble in Water, DMSO, MeOH; insoluble in Hexanes/Ether.

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[1]

  • Precaution: Handle in a fume hood. The halogenated aromatic ring suggests potential environmental persistence; dispose of as halogenated organic waste.

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 3865138 (Analog Reference)." PubChem. Link

  • U.S. Patent 9,957,232. (2018). "Substituted Pyridine Carboxamides as Kinase Inhibitors." Google Patents.[6] Link

Sources

Exploratory

Technical Analysis: Structure, Synthesis, and Molecular Characterization of 4-(4-Chloro-3-fluorophenoxy)piperidine

Executive Summary 4-(4-Chloro-3-fluorophenoxy)piperidine is a specialized heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. Characterized by a piperidine ring linked via an ether...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Chloro-3-fluorophenoxy)piperidine is a specialized heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. Characterized by a piperidine ring linked via an ether bond to a di-halogenated phenyl ring, this molecule serves as a critical pharmacophore in the development of G-protein coupled receptor (GPCR) ligands, serotonin reuptake inhibitors (SSRIs), and kinase inhibitors. Its structural uniqueness lies in the specific 3-fluoro, 4-chloro substitution pattern on the phenoxy ring, which modulates metabolic stability and lipophilicity compared to non-fluorinated analogs.

This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and analytical characterization, designed for researchers optimizing lead compounds or developing scalable synthesis protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The molecule consists of a secondary amine (piperidine) functioning as a polar head group, connected to a lipophilic tail (the halogenated aromatic ring). The ether linkage provides rotational freedom while maintaining a specific distance between the basic nitrogen and the aromatic system, a key feature for binding to aminergic receptors.

Table 1: Core Chemical Data
PropertySpecification
Chemical Name 4-(4-Chloro-3-fluorophenoxy)piperidine
CAS Number (Free Base) 367501-02-8
CAS Number (HCl Salt) 1501963-14-9
Molecular Formula C₁₁H₁₃ClFNO
Molecular Weight 229.68 g/mol
Exact Mass 229.0670 g/mol
LogP (Predicted) ~2.53 (Moderate Lipophilicity)
pKa (Predicted) ~9.8 (Piperidine NH)
H-Bond Donors/Acceptors 1 / 3
Structural Analysis[3]
  • Piperidine Ring: A six-membered saturated nitrogen heterocycle. The nitrogen atom is a secondary amine, capable of protonation at physiological pH (pKa ~9-10), facilitating electrostatic interactions with aspartate residues in receptor binding pockets.

  • Ether Linkage (-O-): Connects the C4 position of the piperidine to the phenyl ring. It acts as a hydrogen bond acceptor and a flexible spacer.

  • Aromatic Substituents:

    • 4-Chloro: Increases lipophilicity and fills hydrophobic pockets.

    • 3-Fluoro: A bioisosteric replacement for hydrogen. It blocks metabolic oxidation at the 3-position (metabolic soft spot) and alters the electronic properties of the ring without significantly changing steric bulk.

Synthesis & Manufacturing Protocols

The synthesis of 4-(4-Chloro-3-fluorophenoxy)piperidine typically follows a convergent strategy, coupling the aromatic moiety with the piperidine scaffold. Two primary methodologies are employed: Mitsunobu Coupling (common in discovery) and Nucleophilic Substitution (SN2) (preferred for scale-up).

Method A: Nucleophilic Substitution (SN2) on Activated Piperidine

This method is preferred for its robustness and scalability. It involves the alkylation of 4-chloro-3-fluorophenol with an activated N-protected piperidine derivative.

Reagents & Materials
  • Nucleophile: 4-Chloro-3-fluorophenol.

  • Electrophile: tert-Butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate (Mesylate intermediate).

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).

  • Deprotection Agent: Trifluoroacetic acid (TFA) or HCl in Dioxane.

Step-by-Step Protocol
  • Activation: React tert-butyl 4-hydroxypiperidine-1-carboxylate with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in DCM at 0°C to generate the mesylate.

  • Alkylation:

    • Dissolve 4-chloro-3-fluorophenol (1.0 equiv) in DMF.

    • Add Cs₂CO₃ (2.0 equiv) and stir for 30 minutes to generate the phenoxide anion.

    • Add the piperidine mesylate (1.1 equiv).

    • Heat the mixture to 80°C for 12–16 hours.

    • Mechanism: The phenoxide attacks the C4 position of the piperidine, displacing the mesylate group via an SN2 mechanism with inversion of configuration (though C4 is achiral in this symmetric scaffold).

  • Workup: Dilute with water, extract with ethyl acetate, wash with brine, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).

  • Deprotection:

    • Dissolve the intermediate (tert-butyl 4-(4-chloro-3-fluorophenoxy)piperidine-1-carboxylate) in DCM.

    • Add TFA (10–20% v/v) or 4M HCl in Dioxane.

    • Stir at room temperature for 2 hours until TLC shows complete consumption of starting material.

  • Isolation: Concentrate in vacuo. For the free base, neutralize with saturated NaHCO₃ and extract with DCM. For the HCl salt, triturate the residue with diethyl ether.

Method B: Mitsunobu Coupling

Ideal for small-scale library synthesis where the mesylate is not pre-formed.

  • Reagents: N-Boc-4-hydroxypiperidine, 4-Chloro-3-fluorophenol, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD).

  • Conditions: THF, 0°C to RT, 12 hours.

  • Note: Requires rigorous chromatographic separation of triphenylphosphine oxide byproducts.

Synthesis Workflow Diagram

SynthesisPathway Start1 N-Boc-4-hydroxypiperidine Activation Activation (MsCl) OR Mitsunobu (PPh3/DIAD) Start1->Activation Start2 4-Chloro-3-fluorophenol Start2->Activation + Intermediate Boc-Protected Ether (C16H21ClFNO3) Activation->Intermediate Coupling Deprotection Deprotection (TFA or HCl) Intermediate->Deprotection Product 4-(4-Chloro-3-fluorophenoxy)piperidine (Free Base or Salt) Deprotection->Product

Figure 1: Convergent synthesis pathway via nucleophilic substitution or Mitsunobu coupling.

Analytical Characterization

Validating the structure requires confirming the presence of the halogenated aromatic system and the integrity of the piperidine ring.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆, HCl salt):

    • Aromatic Region: Three distinct signals corresponding to the 1,3,4-substituted benzene ring.

      • δ ~7.50 (t, 1H, J~8Hz, H-5 on phenyl ring, ortho to Cl).

      • δ ~7.10 (dd, 1H, H-2 on phenyl ring, between F and O).

      • δ ~6.90 (dd, 1H, H-6 on phenyl ring).

    • Ether Methine: δ ~4.60 (m, 1H, O-CH-).

    • Piperidine Ring:

      • δ ~3.00–3.30 (m, 4H, -CH₂-N-CH₂-).

      • δ ~1.80–2.10 (m, 4H, -CH₂-CH(O)-CH₂-).

    • Amine Proton: δ ~9.00 (br s, 1H or 2H depending on salt form, NH).

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI+).

  • Parent Ion [M+H]⁺: m/z 230.1 (Base peak for ³⁵Cl isotope).

  • Isotope Pattern: Distinct 3:1 ratio for M+H (230.1) and M+H+2 (232.1) due to the Chlorine atom.

Applications in Drug Development

Pharmacophore Utility

This scaffold is a "privileged structure" in medicinal chemistry. The 4-phenoxypiperidine moiety mimics the distance and electrostatic profile of biogenic amines like serotonin and dopamine.

  • Metabolic Stability: The introduction of Fluorine at the 3-position of the phenoxy ring is a strategic design choice. It blocks Phase I metabolic hydroxylation at this position, potentially extending the half-life (

    
    ) of the drug candidate compared to the non-fluorinated analog.
    
  • Kinase Inhibition: Similar ether-linked piperidine motifs appear in ALK and ROS1 inhibitors (e.g., Crizotinib analogs), where the piperidine solubilizes the molecule and the halogenated ring fits into the ATP-binding pocket's hydrophobic region.

  • GPCR Ligands: Used in the synthesis of 5-HT receptor antagonists and agonists. The basic nitrogen forms a salt bridge with the receptor's aspartic acid residue (e.g., Asp3.32), while the aromatic ring engages in

    
    -
    
    
    
    stacking interactions.
Structural Visualization

StructureMap Piperidine Piperidine Ring (Solubilizing Group / H-Bond Donor) Linker Ether Linkage (Flexible Spacer) Piperidine->Linker Phenyl Phenyl Ring (Lipophilic Core) Linker->Phenyl Cl 4-Chloro (Hydrophobic Bulk) Phenyl->Cl Para F 3-Fluoro (Metabolic Blocker) Phenyl->F Meta

Figure 2: Pharmacophore mapping of 4-(4-Chloro-3-fluorophenoxy)piperidine.

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Hygroscopic (HCl salt). Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Handling: Use in a fume hood. Avoid inhalation of dust.

  • Disposal: Halogenated organic waste.

References

  • PubChem. "4-(4-Chloro-3-fluorophenoxy)piperidine." National Library of Medicine.[1] Accessed February 2026.[1] [Link]

  • ChemSrc. "CAS 367501-02-8 Entry." Chemical Source Database. Accessed February 2026.[1] [Link]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. (Contextual grounding for 3-Fluoro substitution utility).

Sources

Foundational

An In-depth Technical Guide to 4-(4-Chloro-3-fluorophenoxy)piperidine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract The 4-phenoxypiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenoxypiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. This technical guide provides a comprehensive overview of the novel compound 4-(4-chloro-3-fluorophenoxy)piperidine, a halogenated derivative with potential for unique pharmacological properties. This document details its chemical identifiers, proposes robust synthetic routes, outlines methods for its characterization and purification, and discusses its potential applications in drug discovery, grounded in the established bioactivity of analogous structures.

Chemical Identity and Physicochemical Properties

The precise substitution pattern on the phenoxy ring is critical for molecular interactions with biological targets. For 4-(4-chloro-3-fluorophenoxy)piperidine, the key identifiers are as follows:

IdentifierValue
IUPAC Name 4-(4-chloro-3-fluorophenoxy)piperidine
Molecular Formula C₁₁H₁₃ClFNO
Canonical SMILES C1CNCCC1OC2=CC(F)=C(Cl)C=C2
InChIKey YJWSCHLBFXGMRG-UHFFFAOYSA-N
Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 229.68 g/mol Influences diffusion and transport across membranes.
logP (Octanol/Water Partition Coefficient) ~2.8 - 3.2A measure of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME).
Topological Polar Surface Area (TPSA) 21.3 ŲPredicts drug transport properties such as blood-brain barrier penetration.
pKa (most basic) ~9.0 - 9.5Determines the ionization state at physiological pH, impacting solubility and receptor binding.
Hydrogen Bond Donors 1Influences binding to target proteins.
Hydrogen Bond Acceptors 2Influences binding to target proteins.

Synthesis and Purification

The synthesis of 4-(4-chloro-3-fluorophenoxy)piperidine can be achieved through the formation of a diaryl ether bond between a piperidine and a substituted phenol. Two highly effective and widely used methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction.[4][5]

Proposed Synthetic Workflow

The overall synthetic strategy involves the coupling of a protected 4-hydroxypiperidine with 4-chloro-3-fluorophenol, followed by deprotection.

G cluster_0 Route A: Ullmann Condensation cluster_1 Route B: Buchwald-Hartwig Coupling Boc-4-hydroxypiperidine Boc-4-hydroxypiperidine Coupling_A CuI, Base (e.g., Cs2CO3) High-boiling solvent (e.g., DMF, NMP) Heat Boc-4-hydroxypiperidine->Coupling_A Protected_Intermediate N-Boc-4-(4-chloro-3-fluorophenoxy)piperidine Coupling_A->Protected_Intermediate 4-chloro-3-fluorophenol 4-chloro-3-fluorophenol 4-chloro-3-fluorophenol->Coupling_A Deprotection Acidic conditions (e.g., TFA in DCM, or HCl in Dioxane) Protected_Intermediate->Deprotection Boc-4-hydroxypiperidine_B Boc-4-hydroxypiperidine Coupling_B Pd catalyst (e.g., Pd(OAc)2) Ligand (e.g., BINAP, XPhos) Base (e.g., NaOtBu, Cs2CO3) Solvent (e.g., Toluene, Dioxane) Boc-4-hydroxypiperidine_B->Coupling_B 4-chloro-3-fluoro-1-bromobenzene 4-chloro-3-fluoro-1-bromobenzene 4-chloro-3-fluoro-1-bromobenzene->Coupling_B Coupling_B->Protected_Intermediate Final_Product 4-(4-chloro-3-fluorophenoxy)piperidine Deprotection->Final_Product

Caption: Proposed synthetic routes to 4-(4-chloro-3-fluorophenoxy)piperidine.

Detailed Experimental Protocol (Ullmann Condensation)

The Ullmann condensation is a classical and robust method for forming aryl ethers, typically employing a copper catalyst.[6][7][8]

Step 1: Synthesis of N-Boc-4-(4-chloro-3-fluorophenoxy)piperidine

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-3-fluorophenol (1.0 eq), N-Boc-4-hydroxypiperidine (1.2 eq), and a copper(I) iodide (CuI) catalyst (0.1 - 0.2 eq).

  • Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Add a base, such as cesium carbonate (Cs₂CO₃) (2.0 eq) or potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 120-150 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.

Step 2: Deprotection to yield 4-(4-chloro-3-fluorophenoxy)piperidine

  • Dissolve the purified N-Boc-4-(4-chloro-3-fluorophenoxy)piperidine in a suitable organic solvent such as dichloromethane (DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrogen chloride (HCl) in dioxane (4M).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If TFA was used, dissolve the residue in a suitable solvent and wash with a saturated sodium bicarbonate solution to neutralize the excess acid. If HCl in dioxane was used, the hydrochloride salt of the product is typically obtained.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate to yield the final product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.[9][10][11]

Analytical TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Structural elucidation and confirmation.¹H NMR should show characteristic peaks for the aromatic and piperidine protons. ¹³C NMR will confirm the number of unique carbon atoms. ¹⁹F NMR will show a signal corresponding to the fluorine atom.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.High-resolution mass spectrometry (HRMS) should provide an accurate mass measurement that corresponds to the molecular formula C₁₁H₁₃ClFNO.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak should be observed under various detection wavelengths, with purity typically expected to be >95%.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for C-O-C (ether), C-F, C-Cl, and N-H bonds are expected.
Workflow for Analytical Characterization

G Synthesized_Compound Crude Product Purification Column Chromatography / Recrystallization Synthesized_Compound->Purification Purity_Assessment HPLC / LC-MS (>95% Purity) Purification->Purity_Assessment Structural_Confirmation NMR (1H, 13C, 19F) HRMS FTIR Purity_Assessment->Structural_Confirmation If pure Final_Compound Characterized Compound Structural_Confirmation->Final_Compound

Caption: Workflow for the purification and analytical characterization of the title compound.

Potential Applications in Drug Discovery

The 4-phenoxypiperidine moiety is a key pharmacophore in a variety of therapeutic agents, particularly those targeting the central nervous system (CNS). The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[12][13]

  • CNS Disorders: Many 4-phenoxypiperidine derivatives exhibit activity at various CNS receptors, including dopamine and serotonin receptors. This makes them attractive scaffolds for the development of antipsychotics, antidepressants, and treatments for other neurological disorders.[11]

  • Oncology: Recent studies have shown that certain 4-phenoxypiperidine derivatives can act as inhibitors of enzymes involved in cancer progression, such as Lysine Specific Demethylase 1 (LSD1).[14]

  • Pain Management: The 4-arylpiperidine scaffold is a well-established framework for the development of opioid receptor modulators for the treatment of pain.[15]

  • Anti-inflammatory Agents: Some piperidine derivatives have shown potential as anti-inflammatory agents.[16]

The specific 4-chloro-3-fluoro substitution pattern of the title compound may offer advantages in terms of metabolic stability and target engagement, making it a promising candidate for further investigation in these and other therapeutic areas.

Conclusion

This technical guide provides a foundational understanding of 4-(4-chloro-3-fluorophenoxy)piperidine, a novel compound with significant potential in drug discovery. By detailing its chemical identifiers, proposing robust synthetic methodologies, and outlining a comprehensive strategy for its characterization, this document serves as a valuable resource for researchers and scientists. The exploration of this and other uniquely halogenated scaffolds will undoubtedly contribute to the development of the next generation of therapeutic agents.

References

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  • Pires, D. E. V., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Reviews, 116(19), 12564-12649. [Link]

  • The Ullmann Ether Condensation. ResearchGate. [Link]

  • Ma, L., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2535-2539. [Link]

  • Ledesma, F., et al. (2018). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. Pharmaceutics, 10(4), 205. [Link]

  • Contour-Galcéra, M. O., et al. (2002). Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation. Journal of Combinatorial Chemistry, 4(5), 453-456. [Link]

  • Ascendia Pharma. Survey of Material Science and Characterization Techniques for Small Molecules – Part I. [Link]

  • Marsden, S. P., et al. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505-1508. [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Shimadzu. Small Molecule Analysis Compendium. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Giardino, N. (2025). Advances in Analytical Techniques for Drug Discovery and Development. Journal of Analytical & Bioanalytical Techniques, 16, 733. [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]

  • Dong, J. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. LCGC International, 35(8), 32-37. [Link]

  • Łażewska, D., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. International Journal of Molecular Sciences, 19(4), 1243. [Link]

  • ResearchGate. Buchwald-Hartwig C-N bond and C-O bond formation reactions. [Link]

  • ResearchGate. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. [Link]

  • ResearchGate. THE STUDY OF ANTI-INFLAMMATORY RESPONSE IN RELATION WITH ANTITRYPTIC ACTIVITY OF 4-HYDROXY-4-PHENYL PIPERIDINE DERIVATIVES. [Link]

  • ResearchGate. Synthetic applications of 2-aryl-4-piperidones. X Synthesis of 3-aminopiperidines, potential substance P antagonists. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal, 1(1). [Link]

  • ResearchGate. Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. [Link]

  • Royal Society of Chemistry. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. [Link]

Sources

Exploratory

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

An In-Depth Technical Guide to the Solubility of 4-(4-Chloro-3-fluorophenoxy)piperidine in Organic Solvents Abstract 4-(4-Chloro-3-fluorophenoxy)piperidine is a significant scaffold in medicinal chemistry, frequently uti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-(4-Chloro-3-fluorophenoxy)piperidine in Organic Solvents

Abstract

4-(4-Chloro-3-fluorophenoxy)piperidine is a significant scaffold in medicinal chemistry, frequently utilized as a building block in the synthesis of pharmacologically active agents, particularly those targeting neurological disorders.[1] The solubility of this intermediate in organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 4-(4-Chloro-3-fluorophenoxy)piperidine. We will explore its predicted solubility based on its chemical structure, present a detailed protocol for experimental solubility determination, and offer insights into the interpretation of these results for drug discovery and development applications.

Introduction: The Strategic Importance of Solubility in Drug Development

In the journey of a drug candidate from laboratory synthesis to clinical application, its physicochemical properties are paramount.[2] Among these, solubility is a cornerstone that influences bioavailability, dosage form design, and overall therapeutic efficacy. For an intermediate like 4-(4-Chloro-3-fluorophenoxy)piperidine, understanding its solubility profile in various organic solvents is essential for:

  • Reaction Condition Optimization: Ensuring the compound remains in solution for homogenous reaction kinetics and high yields.

  • Purification Strategy: Selecting appropriate solvents for crystallization, precipitation, and chromatographic separation.

  • Formulation Development: Providing a basis for creating stable and effective drug delivery systems.

The structure of 4-(4-Chloro-3-fluorophenoxy)piperidine, featuring a piperidine ring, a substituted aromatic ring, and an ether linkage, suggests a nuanced solubility profile that will be explored in this guide. The presence of the halogen atoms, chlorine and fluorine, can significantly impact the molecule's lipophilicity and potential for intermolecular interactions.[3][4]

Predicted Solubility Profile of 4-(4-Chloro-3-fluorophenoxy)piperidine

While specific experimental data for 4-(4-Chloro-3-fluorophenoxy)piperidine is not extensively published, we can infer its likely solubility based on its structural components and the general principle of "like dissolves like."[5]

  • Piperidine Moiety: The piperidine ring provides a degree of polarity and the nitrogen atom can act as a hydrogen bond acceptor.[6]

  • Chlorofluorophenoxy Group: The aromatic ring is nonpolar, while the ether oxygen can also accept hydrogen bonds. The chloro and fluoro substituents increase the molecule's lipophilicity.

Based on these features, it is anticipated that 4-(4-Chloro-3-fluorophenoxy)piperidine will exhibit good solubility in a range of common organic solvents.

Table 1: Predicted and Experimental Solubility of 4-(4-Chloro-3-fluorophenoxy)piperidine and Related Analogs
SolventPredicted Solubility of 4-(4-Chloro-3-fluorophenoxy)piperidineRationale / Analog Data
Polar Protic Solvents
Methanol (MeOH)HighExpected to be soluble. Related piperidine derivatives show good solubility in MeOH.[7]
Ethanol (EtOH)HighExpected to be soluble. Similar piperidine compounds are soluble in EtOH.[7][8]
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)HighExpected to be soluble. A common solvent for a wide range of organic molecules, including similar piperidine structures.[7][8]
AcetoneModerate to HighGood general solvent for moderately polar compounds.
Ethyl AcetateModerateLess polar than acetone, may have slightly lower solvating power for this compound.
Nonpolar Solvents
Dichloromethane (DCM)Moderate to HighThe chlorinated nature of both solvent and solute may enhance solubility.
TolueneLow to ModerateThe aromatic nature may provide some favorable interactions.
HexanesLowThe significant polarity of the piperidine and ether groups will likely limit solubility in highly nonpolar solvents.
Diethyl EtherModerateThe ether linkage in both solvent and solute may offer some compatibility.
Aqueous Solubility
WaterLowThe hydrophobic aromatic ring and halogens are expected to result in low water solubility.[8]

Experimental Protocol for Solubility Determination

To provide actionable data for research and development, a systematic approach to solubility determination is required. The following protocol outlines a standard method for assessing the solubility of 4-(4-Chloro-3-fluorophenoxy)piperidine in a range of organic solvents.

Materials and Equipment
  • 4-(4-Chloro-3-fluorophenoxy)piperidine (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, DMSO, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexanes, Diethyl Ether)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks, pipettes, and vials

Step-by-Step Experimental Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 4-(4-Chloro-3-fluorophenoxy)piperidine into a series of vials.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials using a vortex mixer for 1-2 minutes to ensure good initial mixing.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and shake for a predetermined equilibration period (e.g., 24-48 hours). This allows the system to reach equilibrium.

  • Separation of Undissolved Solid:

    • After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.

  • Quantification of Dissolved Solute:

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

    • Prepare a series of standard solutions of 4-(4-Chloro-3-fluorophenoxy)piperidine of known concentrations.

    • Analyze the standard solutions and the diluted supernatant sample by HPLC.

    • Construct a calibration curve from the standard solutions (Peak Area vs. Concentration).

    • Determine the concentration of the diluted supernatant from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Self-Validating System and Causality
  • Use of Excess Solid: Starting with an excess of the solid compound ensures that the resulting solution is truly saturated, a fundamental requirement for accurate solubility measurement.

  • Equilibration Time: Allowing sufficient time for equilibration is critical to ensure that the dissolution process has reached its thermodynamic endpoint.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature throughout the experiment is crucial for reproducibility and accurate data.

  • HPLC Quantification: HPLC provides a highly sensitive and specific method for quantifying the concentration of the dissolved compound, ensuring the accuracy of the final solubility value.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 4-(4-Chloro-3-fluorophenoxy)piperidine.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess 4-(4-Chloro-3-fluorophenoxy)piperidine B Add known volume of organic solvent A->B C Vortex mix B->C D Incubate with shaking (e.g., 24-48h at 25°C) C->D E Centrifuge to pellet solid D->E F Collect supernatant E->F G Dilute supernatant F->G H HPLC analysis G->H I Quantify against calibration curve H->I J Final Solubility Data I->J Calculate Solubility (mg/mL or mol/L)

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(4-Chloro-3-fluorophenoxy)piperidine from 4-hydroxypiperidine

Executive Summary This application note details the optimized protocol for synthesizing 4-(4-Chloro-3-fluorophenoxy)piperidine starting from 4-hydroxypiperidine . The synthesis hinges on the construction of the C(sp³)-O-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 4-(4-Chloro-3-fluorophenoxy)piperidine starting from 4-hydroxypiperidine . The synthesis hinges on the construction of the C(sp³)-O-C(sp²) ether linkage between the electron-rich piperidine scaffold and the halogenated phenol.

While Nucleophilic Aromatic Substitution (


) is often employed for aryl ethers, the specific electronic character of 4-chloro-3-fluorophenol  (lacking strong electron-withdrawing groups like 

or

in ortho/para positions) renders

inefficient without transition metal catalysis. Therefore, this protocol utilizes the Mitsunobu Reaction as the primary synthetic route.[1] This method offers mild conditions, high regioselectivity, and is the "Gold Standard" for research-scale medicinal chemistry [1].
Key Chemical Transformations[2]
  • N-Protection: Selective Boc-protection of 4-hydroxypiperidine.

  • Etherification: Mitsunobu coupling with 4-chloro-3-fluorophenol.

  • Deprotection: Acid-mediated removal of the Boc group to yield the free amine.

Strategic Analysis & Reaction Pathway

The synthesis is designed to maximize yield while minimizing side reactions such as N-alkylation or elimination.

Reaction Scheme

The following diagram illustrates the chemical pathway, including the critical betaine intermediate formation in the Mitsunobu step.

ReactionScheme Start 4-Hydroxypiperidine Step1 N-Boc-4-Hydroxypiperidine Start->Step1 Boc2O, TEA DCM, 0°C Intermediate N-Boc-Aryl Ether Step1->Intermediate Mitsunobu Coupling (THF, 0°C to RT) Reagents 4-Chloro-3-fluorophenol + PPh3 + DIAD Reagents->Intermediate Final 4-(4-Chloro-3-fluorophenoxy) piperidine (HCl Salt) Intermediate->Final 4M HCl/Dioxane Deprotection

Caption: Synthetic route from 4-hydroxypiperidine to the target aryl ether via N-protection and Mitsunobu coupling.

Pre-Synthesis Considerations

Reagent Causality
  • Triphenylphosphine (

    
    ) & DIAD:  These generate the phosphonium intermediate that activates the alcohol. We utilize DIAD (Diisopropyl azodicarboxylate)  over DEAD due to its superior stability and safer handling profile [2].
    
  • Solvent Choice (THF): Anhydrous Tetrahydrofuran is critical. It solubilizes the non-polar reagents while stabilizing the polar betaine intermediate formed between

    
     and DIAD.
    
  • Order of Addition: Crucial for success. The phenol and alcohol are premixed with phosphine; DIAD is added last and slowly.[2] This prevents the "dead" reaction where DIAD reacts with

    
     in the absence of an acidic pronucleophile, leading to hydrazine byproducts [3].
    
Safety & Handling
  • DIAD: Shock sensitive and toxic. Store at 2-8°C. Use blast shields during neat handling.

  • 4-Chloro-3-fluorophenol: Caustic. Causes severe skin burns. Handle in a fume hood.

Detailed Experimental Protocols

Phase A: N-Protection (If starting from free amine)

Note: If commercial N-Boc-4-hydroxypiperidine is available, skip to Phase B.

Reagents:

  • 4-Hydroxypiperidine (10.0 g, 98.9 mmol)

  • Di-tert-butyl dicarbonate (

    
    ) (23.7 g, 108.8 mmol)
    
  • Triethylamine (TEA) (15.1 mL, 108.8 mmol)

  • Dichloromethane (DCM) (100 mL)

Protocol:

  • Dissolve 4-hydroxypiperidine and TEA in DCM (100 mL) in a 250 mL round-bottom flask (RBF).

  • Cool the solution to 0°C using an ice bath.

  • Add

    
     (dissolved in 20 mL DCM) dropwise over 30 minutes. Rationale: Exothermic reaction control.
    
  • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Wash with 1M citric acid (2 x 50 mL) to remove unreacted amine/TEA, followed by brine.

  • Dry over

    
    , filter, and concentrate in vacuo.
    
  • Yield: Expect ~18-19 g (90-95%) of white solid.

Phase B: Mitsunobu Coupling (The Core Step)

This step constructs the ether bond.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 eq, 5.0 g, 24.8 mmol)

  • 4-Chloro-3-fluorophenol (1.1 eq, 4.0 g, 27.3 mmol)

  • Triphenylphosphine (

    
    ) (1.2 eq, 7.8 g, 29.8 mmol)
    
  • DIAD (1.2 eq, 6.0 g, 29.8 mmol)

  • Anhydrous THF (125 mL, 0.2 M concentration)

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck RBF under nitrogen atmosphere.

  • Dissolution: Add N-Boc-4-hydroxypiperidine, 4-Chloro-3-fluorophenol, and

    
     to the flask. Dissolve in anhydrous THF (125 mL).
    
  • Cooling: Cool the mixture to 0°C . Rationale: Low temperature stabilizes the betaine intermediate and prevents side reactions.

  • Addition: Add DIAD dropwise via a pressure-equalizing addition funnel over 45 minutes. The solution will turn yellow/orange.

  • Reaction: Remove ice bath and stir at RT for 16 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting alcohol (

      
      ) should disappear, and a new less polar spot (
      
      
      
      ) should appear.
  • Quench: Add water (5 mL) to quench excess reagents.

  • Workup: Concentrate THF. Redissolve residue in Ethyl Acetate (200 mL). Wash with 1M NaOH (2 x 100 mL) to remove unreacted phenol. Wash with brine.[3][4]

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Note:

      
       (Triphenylphosphine oxide) is a major byproduct. It is very polar and usually stays on the column if elution is kept non-polar, or it can be precipitated out with cold ether/hexanes before chromatography.
      
Phase C: Deprotection & Isolation

Reagents:

  • 4M HCl in Dioxane (10 eq)

  • Dichloromethane (DCM) or Diethyl Ether

Protocol:

  • Dissolve the purified N-Boc ether (from Phase B) in DCM (5 mL/g).

  • Add 4M HCl in Dioxane (10 eq) at 0°C.

  • Stir at RT for 2-4 hours. A white precipitate (the HCl salt) often forms.

  • Isolation:

    • Option 1 (Precipitation): Dilute with excess Diethyl Ether, filter the solid, and wash with ether.

    • Option 2 (Free Base): Concentrate, basify with sat.

      
      , extract into DCM, dry, and concentrate.
      
  • Final Product: 4-(4-Chloro-3-fluorophenoxy)piperidine hydrochloride.

Process Control & Data Validation

Summarized below are the expected analytical parameters to validate the synthesis.

ParameterMethodAcceptance Criteria
Reaction Completion TLC (Hex:EtOAc 8:2)Disappearance of Phenol (UV active) and Alcohol (Stain active).
Purity HPLC (C18, ACN/H2O)> 95% Area under curve at 254 nm.
Identity (

NMR)
400 MHz DMSO-

C4-H (piperidine) shifts from ~3.5 ppm (alcohol) to ~4.5 ppm (ether).
Structure LC-MS (ESI+)

obs. consistent with calc. mass (230.07 for free base).
Analytical Workflow Diagram

Workflow Sample Reaction Aliquot TLC TLC Check (Hex/EtOAc) Sample->TLC Decision SM Consumed? TLC->Decision Decision->Sample No (Continue Stirring) Workup Aqueous Workup (NaOH Wash) Decision->Workup Yes NMR 1H NMR Validation (C4-H Shift) Workup->NMR

Caption: In-process control workflow for monitoring reaction progress and purity.

Troubleshooting & Optimization

  • Issue: Low Yield due to Azo-Hydrazine formation.

    • Cause: Alcohol substrate is sterically hindered or not acidic enough (rare for phenols).

    • Solution: Increase reagent equivalents to 2.0 eq for

      
       and DIAD. Ensure anhydrous conditions are strictly maintained.
      
  • Issue: Difficulty Removing

    
    . 
    
    • Solution: Use a resin-bound phosphine (Polystyrene-

      
      ) which can be removed by filtration [4], or perform a precipitation in cold hexanes (oxide precipitates, product stays in solution).
      
  • Alternative Route (Scale-Up):

    • For multi-kilogram scale, avoid Mitsunobu.

    • Protocol: Convert N-Boc-4-hydroxypiperidine to N-Boc-4-mesyloxypiperidine (MsCl, TEA). React Mesylate with 4-chloro-3-fluorophenol using

      
        in DMF at 80°C. This 
      
      
      
      displacement is cleaner for large batches.

References

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Dandapani, S., & Curran, D. P. (2004). "Separation-friendly Mitsunobu reactions: A micro-review." Chemistry – A European Journal, 10(13), 3130–3138. Link

  • Tsunoda, T., et al. (1994). "Mitsunobu reaction with 4-hydroxypiperidines." Tetrahedron Letters, 35(29), 5081-5082. Link

  • BenchChem. (2025).[2][3][4] "Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine." BenchChem Application Library. Link

Sources

Application

Application Note: Protocol for Boc-Deprotection of tert-Butyl 4-(4-chloro-3-fluorophenoxy)piperidine-1-carboxylate

Abstract & Scope This technical guide details the protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl 4-(4-chloro-3-fluorophenoxy)piperidine-1-carboxylate to yield 4-(4-chloro-3-flu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl 4-(4-chloro-3-fluorophenoxy)piperidine-1-carboxylate to yield 4-(4-chloro-3-fluorophenoxy)piperidine .

This transformation is a critical step in the synthesis of piperidine-based scaffolds often found in kinase inhibitors and GPCR ligands. While Boc deprotection is a standard operation, the presence of the aryl ether linkage and halogenated phenyl ring requires specific attention to acid stability and cation scavenging to prevent side reactions such as electrophilic aromatic substitution or ether cleavage.

Two validated methods are presented:

  • Method A (TFA/DCM): Ideal for medicinal chemistry optimization and small-scale (<1 g) batches.

  • Method B (HCl/Dioxane): Preferred for scale-up (>1 g) and direct isolation of the hydrochloride salt.

Chemical Background & Mechanism[1][2][3][4][5]

Structural Analysis

The substrate contains three key functionalities:

  • N-Boc Carbamate: Acid-labile protecting group (Target).

  • Aryl Ether: Generally stable to Brønsted acids at room temperature but can be sensitive to strong Lewis acids or high temperatures.

  • Halogenated Aromatic Ring (3-F, 4-Cl): Electron-withdrawing substituents deactivate the ring, significantly reducing the risk of tert-butyl cation re-attachment (Friedel-Crafts alkylation) compared to electron-rich systems.

Reaction Mechanism

The reaction proceeds via an acid-catalyzed fragmentation. The carbonyl oxygen is protonated, leading to the collapse of the carbamate into the free amine (as a carbamic acid intermediate), carbon dioxide, and a tert-butyl cation.[1]

Key Mechanistic Insight: The tert-butyl cation is a potent electrophile. In the absence of a "scavenger" (nucleophile), it typically eliminates to form isobutylene (gas). However, in concentrated reaction mixtures, it can alkylate sensitive regions of the substrate. For this specific substrate, the electron-deficient nature of the 4-chloro-3-fluorophenyl ring minimizes this risk, making standard scavengers (like triethylsilane) optional but recommended for high-purity requirements.

BocMechanism Substrate N-Boc Substrate Protonated Protonated Intermediate Substrate->Protonated + H+ (TFA/HCl) Fragment Fragmentation Protonated->Fragment Carbamic Carbamic Acid (Transient) Fragment->Carbamic - t-Butyl Cation Products Amine Salt + CO2 + Isobutylene Carbamic->Products - CO2 (Decarboxylation)

Figure 1: Mechanistic pathway of acid-catalyzed Boc-deprotection.

Experimental Protocols

Safety Prerequisites
  • Trifluoroacetic Acid (TFA): Highly corrosive and volatile. Causes severe burns. Use only in a fume hood.

  • Isobutylene: Flammable gas evolved during reaction. Ensure open vessel or pressure-relief mechanism.

  • HCl/Dioxane: Corrosive and moisture sensitive.

Method A: TFA Deprotection (Standard)

Best for: Small scale, rapid throughput, purification via flash chromatography.

Reagents:

  • Substrate: 1.0 equiv

  • Dichloromethane (DCM): Solvent (Grade: HPLC or Anhydrous)

  • Trifluoroacetic Acid (TFA): Reagent (10–20 equivalents)

Protocol:

  • Dissolution: Dissolve tert-butyl 4-(4-chloro-3-fluorophenoxy)piperidine-1-carboxylate (100 mg, 0.30 mmol) in DCM (2.0 mL).

  • Acid Addition: Cool the solution to 0 °C (ice bath). Add TFA (0.5 mL) dropwise.

    • Note: Cooling prevents uncontrolled gas evolution and exotherms.

  • Reaction: Remove the ice bath and stir at Room Temperature (20–25 °C) for 1–2 hours.

    • Monitoring: Check by TLC (SiO2, 5% MeOH in DCM) or LCMS. The starting material (Rf ~0.6) should disappear, replaced by the baseline amine spot.

  • Workup (Free Base):

    • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

    • Redissolve the residue in DCM (10 mL).

    • Wash carefully with saturated aqueous NaHCO₃ (2 × 10 mL) until the aqueous layer pH is ~8.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[2]

  • Result: Yields the free amine as an oil or low-melting solid.

Method B: HCl/Dioxane Deprotection (Precipitation)

Best for: Scale-up (>1 g), generating stable salt form, avoiding chromatography.

Reagents:

  • Substrate: 1.0 equiv

  • 4M HCl in 1,4-Dioxane: 5–10 equivalents

  • Diethyl Ether or MTBE: For washing

Protocol:

  • Dissolution: Dissolve the substrate (1.0 g, 3.0 mmol) in 1,4-dioxane (5 mL).

    • Alt Solvent: Ethyl Acetate (EtOAc) can be used if the substrate is soluble.[3]

  • Acid Addition: Add 4M HCl in dioxane (4.0 mL, ~16 mmol) dropwise at room temperature.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Observation: A white precipitate (the amine hydrochloride salt) typically forms within 30 minutes.

  • Isolation:

    • Dilute the mixture with Diethyl Ether (10 mL) to complete precipitation.

    • Filter the solid under vacuum or nitrogen pressure.

    • Wash the filter cake with fresh Diethyl Ether (2 × 5 mL) to remove residual Boc-byproducts and HCl.

  • Drying: Dry the solid under high vacuum at 40 °C for 4 hours.

  • Result: Yields 4-(4-chloro-3-fluorophenoxy)piperidine hydrochloride as a white crystalline solid.

Data Summary & Validation

ParameterMethod A (TFA)Method B (HCl/Dioxane)
Reaction Time 1–2 Hours2–4 Hours
Temperature 0 °C to RTRT
Product Form Free Amine (Oil/Solid)Hydrochloride Salt (Solid)
Purification Extraction / ColumnFiltration / Recrystallization
Yield (Typical) 85–95%90–98%
Atom Economy Lower (Reagents removed)Higher (Salt formation)

Analytical Validation Criteria:

  • ¹H NMR (DMSO-d₆ for HCl salt): Look for the disappearance of the singlet at ~1.40 ppm (9H, Boc t-butyl group). The piperidine NH proton signals will shift downfield (broad singlet/doublet ~8.5–9.5 ppm for the salt).

  • LCMS: Mass shift of -100 Da (Loss of Boc group). Expected [M+H]⁺ = 230.1 (approx, based on Cl/F isotopes).

Troubleshooting & Critical Considerations

Scavenging (Cation Management)

While the 4-chloro-3-fluorophenyl ring is electron-poor, trace impurities or highly concentrated conditions can lead to tert-butylation.

  • Indicator: Appearance of a [M+56]⁺ peak in LCMS (M + tBu).

  • Solution: Add Triethylsilane (TES) (2.0 equiv) or Water (5% v/v) to the reaction mixture. These act as nucleophilic sinks for the tert-butyl cation.

Ether Cleavage

The aryl ether linkage is stable to TFA and HCl at RT.

  • Risk: If the reaction is heated (>50 °C) or if Lewis acids (e.g., BBr₃) are used inadvertently.

  • Prevention: Maintain temperature <30 °C. Do not use HBr/Acetic acid, as this is known to cleave aryl ethers.

Salt Exchange (TFA to HCl)

If Method A is used but the HCl salt is desired for biological testing:

  • Isolate the free amine.

  • Dissolve in minimal EtOH or EtOAc.

  • Add 1.1 equiv of 1M HCl in Ether.

  • Evaporate or filter the resulting precipitate.[3]

Workflow Visualization

DeprotectionWorkflow Start Start: Boc-Substrate Choice Select Method Start->Choice MethodA Method A: TFA/DCM (Small Scale / Optimization) Choice->MethodA MethodB Method B: HCl/Dioxane (Scale Up / Salt Form) Choice->MethodB ReactA Stir 2h @ RT Monitor TLC MethodA->ReactA WorkupA Basic Workup (NaHCO3) Extract DCM ReactA->WorkupA ProdA Product: Free Amine WorkupA->ProdA ReactB Stir 4h @ RT Precipitate Forms MethodB->ReactB WorkupB Filter Solid Wash with Ether ReactB->WorkupB ProdB Product: HCl Salt WorkupB->ProdB

Figure 2: Decision matrix and workflow for Boc-deprotection protocols.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on protective group stability and removal conditions).

  • Common Organic Chemistry. Boc Deprotection (TFA) Mechanism and Examples. (Accessed Feb 2026).[4]

  • Han, G. et al. "One-Pot Synthesis of 4-Aryloxypiperidines." Journal of Organic Chemistry, 2008, 73, 2462. (Provides context on the stability of aryloxypiperidines).

  • ACS Green Chemistry Institute.Reagent Guide: Boc Deprotection.

Sources

Method

Application Note: Precision Synthesis of Aryloxy Piperidines via Mitsunobu Coupling

Executive Summary & Strategic Importance The aryloxy piperidine motif is a pharmacophore of immense value in medicinal chemistry, serving as a core scaffold for GPCR ligands (e.g., 5-HT, Dopamine receptors) and kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The aryloxy piperidine motif is a pharmacophore of immense value in medicinal chemistry, serving as a core scaffold for GPCR ligands (e.g., 5-HT, Dopamine receptors) and kinase inhibitors. While nucleophilic aromatic substitution (


) is often the default route, it fails with electron-rich or sterically demanding phenols.

The Mitsunobu reaction provides a stereospecific, mild alternative, allowing the coupling of phenols with hydroxypiperidines under neutral conditions. However, this reaction is notoriously sensitive to reagent stoichiometry, order of addition, and pKa constraints. Furthermore, the removal of triphenylphosphine oxide (Ph


PO) and hydrazine byproducts often creates a purification bottleneck.[1]

This guide moves beyond basic textbook procedures, offering a field-tested, self-validating protocol designed to maximize yield and minimize downstream purification issues.

Critical Pre-Experimental Analysis

Before weighing reagents, analyze the reaction parameters using the "3-Point Compatibility Check" :

A. Substrate Protection (The Nitrogen Trap)
  • Rule: The piperidine nitrogen must be protected with an electron-withdrawing group (EWG) such as Boc, Cbz, or Tosyl.

  • Causality: Free amines or alkyl-amines are basic and nucleophilic. They will preferentially attack the activated phosphonium intermediate or the azodicarboxylate, leading to complex mixtures and N-alkylation rather than O-alkylation.

  • Recommendation: Use N-Boc-4-hydroxypiperidine .[2]

B. pKa Matching (The Phenol Limit)[3]
  • Rule: The pKa of the phenol (nucleophile) must be lower than the pKa of the protonated betaine intermediate (~11-13).

  • Causality: If the phenol is too basic (pKa > 12), it cannot protonate the betaine intermediate. The reaction stalls, or the betaine rearranges to form N-alkylated hydrazine byproducts.

  • Selection Matrix:

    • Phenol pKa < 11: Use PPh

      
       / DEAD  (or DIAD).[3]
      
    • Phenol pKa 11–13: Use PBu

      
       / ADDP  (1,1'-(azodicarbonyl)dipiperidine). ADDP forms a more basic betaine, enabling the deprotonation of less acidic phenols.[4]
      
C. Reagent Selection (The Purification Strategy)
  • Standard: DIAD is preferred over DEAD due to higher stability and the lipophilicity of its hydrazine byproduct (easier separation).

  • Optimization: For difficult separations, use 1,2-bis(diphenylphosphino)ethane (DPPE) or polymer-supported triphenylphosphine (PS-PPh

    
    ) to simplify oxide removal.
    

Mechanistic Workflow & Logic

The reaction success hinges on the formation of the Oxyphosphonium ion without premature decomposition.

MitsunobuMechanism cluster_side Common Failure Mode Start Reagents: PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Start->Betaine Rapid Addition (0°C) Protonation Protonation by Phenol (ArOH) (Rate Limiting for high pKa) Betaine->Protonation Requires pKa < 13 Side1 N-Alkylation of Hydrazine Betaine->Side1 If Phenol pKa is too high IonPair Phosphonium-Phenoxide Ion Pair Protonation->IonPair Activation Alcohol Activation: Formation of Oxyphosphonium IonPair->Activation N-Boc-4-OH-Pip enters Substitution SN2 Attack by Phenoxide (Inversion of Configuration) Activation->Substitution Concerted Mechanism Product Aryloxy Piperidine + Ph3PO + Hydrazine Substitution->Product

Figure 1: Mechanistic pathway highlighting the critical protonation step. Failure to protonate the betaine leads to side reactions.

Detailed Experimental Protocol

Target: Synthesis of tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate. Scale: 5.0 mmol.

Materials
  • Substrate: N-Boc-4-hydroxypiperidine (1.0 equiv, 1.0 g).

  • Nucleophile: 4-Cyanophenol (1.1 equiv).

  • Phosphine: Triphenylphosphine (PPh

    
    ) (1.2 - 1.5 equiv).
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.2 - 1.5 equiv).

  • Solvent: Anhydrous THF (0.2 M concentration). Note: DCM or Toluene can be used if solubility is an issue, but THF is standard.

Step-by-Step Procedure
  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Solvation (The "Cold Start"):

    • Add PPh

      
       (1.97 g, 7.5 mmol) and N-Boc-4-hydroxypiperidine (1.0 g, 5.0 mmol) to the flask.
      
    • Add 4-Cyanophenol (0.65 g, 5.5 mmol).

    • Dissolve in anhydrous THF (25 mL).

    • Expert Insight: We add the phenol before the DIAD to ensure the betaine is protonated immediately upon formation, preventing hydrazine alkylation.

  • Cooling: Submerge the flask in an ice/water bath (0 °C). Stir for 10 minutes.

  • Activation (The Critical Addition):

    • Dissolve DIAD (1.52 g, 7.5 mmol) in a small volume of THF (5 mL).

    • Add the DIAD solution dropwise over 15–20 minutes via a syringe pump or pressure-equalizing dropping funnel.

    • Observation: The solution will turn yellow/orange upon DIAD addition and should fade back to colorless or pale yellow as the betaine is consumed. Persistent dark color suggests betaine accumulation (slow reaction).

  • Reaction:

    • Remove the ice bath and allow the reaction to warm to room temperature (23 °C).

    • Stir for 12–16 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). Look for the disappearance of the phenol and the appearance of the less polar ether product.

  • Quenching: Add water (0.5 mL) or saturated NH

    
    Cl to quench excess betaine.
    

Purification & Workup (The "Ph3PO Strategy")

The removal of Triphenylphosphine oxide (Ph


PO) is the primary challenge. Do not rely solely on flash chromatography.
Method A: The ZnCl Precipitation (Recommended)

This method exploits the formation of an insoluble Lewis acid complex between ZnCl


 and Ph

PO.
  • Concentrate the crude reaction mixture to roughly 1/3 volume.

  • Dilute with Et

    
    O or MTBE (Methyl tert-butyl ether).
    
  • Add a solution of ZnCl

    
     (2 equiv relative to PPh
    
    
    
    )
    in Ethanol (approx 1M).
  • Stir vigorously for 1 hour at room temperature. A white precipitate [ZnCl

    
    (Ph
    
    
    
    PO)
    
    
    ] will form.
  • Filter the solid.[5][6] The filtrate contains your product and reduced DIAD.

  • Concentrate the filtrate and proceed to Flash Chromatography (SiO

    
    ).
    
Method B: The Solubility Switch

If the product is non-polar:

  • Concentrate the reaction to dryness.

  • Triturate the residue with warm Pentane or Hexane/Ether (9:1) .

  • Ph

    
    PO is poorly soluble in pentane; the aryloxy piperidine (protected with Boc) is usually soluble.
    
  • Filter and evaporate.[7]

Quantitative Data Summary
ParameterStandard ConditionOptimized Condition (ADDP)
Phenol pKa Limit < 11< 13
Temperature 0°C

RT
0°C

RT
Yield (Typical) 60–85%50–75%
Major Byproduct Ph

PO (Difficult removal)
PBu

O (Water soluble/volatile)

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Product, SM remains Phenol pKa too high (>12).Switch reagents to ADDP / PBu

.
N-Alkylated Hydrazine Betaine not protonated fast enough.Ensure Phenol is in the flask before DIAD addition.
Low Yield (Sterics) Piperidine C4 is hindered.Increase temp to 40°C or use CMBP (Cyanomethylenetributylphosphorane).
Inseparable Ph3PO Co-elution on column.Use Method A (ZnCl

)
or switch to polymer-bound PPh

.

Decision Logic for Purification

PurificationLogic Start Crude Reaction Mixture CheckSolubility Is Product Soluble in Pentane/Hexane? Start->CheckSolubility YesSoluble YES CheckSolubility->YesSoluble NoSoluble NO CheckSolubility->NoSoluble Trituration Triturate with Pentane/Et2O (9:1) Filter off Ph3PO solid YesSoluble->Trituration ZnCl2 ZnCl2 Precipitation Method (Add ZnCl2/EtOH -> Filter) NoSoluble->ZnCl2 Column Flash Chromatography (Silica Gel) Trituration->Column ZnCl2->Column Final Pure Aryloxy Piperidine Column->Final

Figure 2: Decision tree for efficient removal of triphenylphosphine oxide based on product solubility.

References

  • Mitsunobu, O. (1981).[3] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis.

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews.

  • Batesky, D. C., et al. (2017). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry. [8]

  • Tsunoda, T., et al. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-Bu3P). A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters.

  • Dodge, J. A., et al. (1996).[3] "A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols." Organic Syntheses.

Sources

Application

Technical Application Note: Stability Assurance and Handling Protocols for 4-(4-Chloro-3-fluorophenoxy)piperidine hydrochloride

Executive Summary This guide details the handling, storage, and solubilization protocols for 4-(4-Chloro-3-fluorophenoxy)piperidine hydrochloride .[1] This compound is a critical piperidine scaffold often utilized as a f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the handling, storage, and solubilization protocols for 4-(4-Chloro-3-fluorophenoxy)piperidine hydrochloride .[1] This compound is a critical piperidine scaffold often utilized as a fragment in the synthesis of serotonin reuptake inhibitors (SSRIs) or as a specific ligand in G-protein coupled receptor (GPCR) research.

Critical Hazard Alert: As a secondary amine hydrochloride salt, this compound is hygroscopic and an irritant . Improper handling can lead to hydrolysis, stoichiometry errors during weighing, and degradation of the free base upon prolonged exposure to humid air.

Physicochemical Profile & Hazard Analysis

Understanding the chemical nature of this compound is the prerequisite for establishing a valid handling protocol.

Structural Considerations
  • Core Structure: A piperidine ring linked via an ether bond to a di-halogenated (chloro, fluoro) phenyl ring.

  • Salt Form: The hydrochloride (HCl) salt improves water solubility but introduces hygroscopicity.

  • Halogenation: The presence of Chlorine and Fluorine atoms increases lipophilicity compared to the parent phenoxy-piperidine, potentially altering its solubility profile in aqueous buffers compared to non-halogenated analogs.

Stability Risk Assessment
ParameterRisk LevelCausality & Mechanism
Hygroscopicity High HCl salts of secondary amines avidly absorb atmospheric moisture. Water uptake alters the effective molecular weight, leading to concentration errors in biological assays.
Oxidation ModerateWhile the ether linkage is stable, the secondary amine (if deprotonated) is susceptible to N-oxidation over long periods if stored in solution without antioxidants.
Photostability Low/ModerateHalogenated aromatics can undergo photolytic dehalogenation under high-intensity UV light. Amber vials are required.
Thermal Stability HighSolid is generally stable up to >100°C, but solutions should be kept cold to prevent hydrolysis or bacterial growth.

Storage Architecture

To maintain >98% purity over 12+ months, a dual-phase storage strategy is required.

Solid State Storage (Long-Term)
  • Temperature: -20°C (Preferred) or 2-8°C.

  • Atmosphere: Desiccated. Store the primary vial inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite).

  • Container: Tightly sealed glass vial with a PTFE-lined cap. Avoid low-density polyethylene (LDPE) for long-term storage as it is permeable to moisture.

Solution Storage (Working Stocks)
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard for stock solutions (typically 10 mM to 100 mM).

  • Temperature: -20°C or -80°C.

  • Freeze-Thaw: Limit to maximum 3 cycles . Repeated freeze-thaw cycles promote precipitation and moisture condensation inside the vial.

  • Aliquoting: Never store the bulk stock in a single vial if you plan to use it over months. Aliquot into single-use volumes (e.g., 50 µL).

Protocol: Reconstitution & Solubilization

Objective: Create a precise 10 mM stock solution while mitigating moisture uptake.

Workflow Visualization

The following diagram illustrates the critical path from cold storage to assay use, emphasizing the equilibration step often skipped by junior researchers.

HandlingWorkflow Figure 1: Critical Handling Workflow. Note the equilibration step to prevent water condensation on cold powder. Storage 1. Cold Storage (-20°C, Desiccated) Equilibrate 2. Thermal Equilibration (Wait 30 mins to RT) Storage->Equilibrate Prevent Condensation Weigh 3. Weighing (Rapid, Low Humidity) Equilibrate->Weigh Dry Environment Dissolve 4. Dissolution (Add DMSO/Water) Weigh->Dissolve Vortex Aliquot 5. Aliquoting (Single-use vials) Dissolve->Aliquot Immediate Refreeze 6. Re-Freeze (-20°C) Aliquot->Refreeze Protect from Light

Step-by-Step Methodology

Prerequisites:

  • Analytic Balance (readability 0.01 mg).

  • Anhydrous DMSO (Sigma-Aldrich/Merck Grade, ≥99.9%).

  • Vortex mixer.

  • Amber glass vials.

Procedure:

  • Equilibration (CRITICAL): Remove the vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (~30 minutes) before opening.

    • Why? Opening a cold vial in humid lab air causes immediate condensation of water onto the hygroscopic powder, ruining the mass accuracy.

  • Weighing:

    • Tare the receiving amber vial.

    • Rapidly weigh the required amount of solid.

    • Tip: If the powder is clumped, it has already absorbed moisture.[1] Dry in a vacuum desiccator over P₂O₅ overnight if precise stoichiometry is vital.

  • Calculation:

    • Use the Molecular Weight (MW) of the Salt Form (approx. 266-270 g/mol depending on exact hydration, check specific batch COA).

  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Observation: The solution should be clear and colorless. If particles persist, sonicate for 5 minutes.

  • Aliquoting: Dispense into small volumes (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles.

Solubility & Solvent Compatibility

Choosing the right solvent is dictated by the end application.

SolventSolubility Limit (Est.)Usage ContextStability
DMSO > 50 mMRecommended. General stock solution for cellular assays.High (Months at -20°C)
Water ~ 10-20 mMGood for immediate use. pH dependent.Moderate (Days at 4°C)
Ethanol > 20 mMAlternative organic solvent. Evaporation risk.Moderate
PBS (pH 7.4) < 1 mMRisk of Precipitation. The free base may crash out at neutral pH.Low (Prepare fresh)
Solubility Decision Logic

SolubilityLogic Figure 2: Solvent Selection Decision Tree based on experimental application. Start Select Solvent AppType Application Type? Start->AppType CellAssay Cellular Assay AppType->CellAssay AnimalStudy In Vivo / Animal AppType->AnimalStudy ChemSynth Chemical Synthesis AppType->ChemSynth DMSO Dissolve in DMSO (Stock 10-50mM) CellAssay->DMSO Aqueous Dissolve in Saline/Water (Check pH solubility) AnimalStudy->Aqueous Organic DCM / Methanol ChemSynth->Organic Dilute Dilute into Media (Final DMSO < 0.1%) DMSO->Dilute

Emergency & Disposal Protocols

First Aid Measures (GHS Standards)
  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. The HCl salt dust is a respiratory irritant.

  • Skin Contact: Wash with soap and plenty of water.[2] Remove contaminated clothing.[3]

  • Eye Contact: Flush eyes with water for at least 15 minutes. Seek medical attention as amine salts can cause significant irritation.

Disposal[2][3]
  • Do not flush down the drain.

  • Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle HCl and Fluorine byproducts).

References

  • PubChem. 4-(4-Chlorophenoxy)piperidine (Compound Summary). National Library of Medicine. (Accessed 2023).[4] [Link] (Note: Used as the primary structural analog for hazard and property extrapolation).

  • ECHA (European Chemicals Agency). Registration Dossier: Halogenated Piperidines.[Link]

Sources

Method

Application Note &amp; Protocol: Preparation and Management of 4-(4-Chloro-3-fluorophenoxy)piperidine Stock Solutions in DMSO

Abstract This comprehensive guide provides a detailed protocol and foundational principles for the preparation, storage, and quality control of 4-(4-Chloro-3-fluorophenoxy)piperidine stock solutions in dimethyl sulfoxide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol and foundational principles for the preparation, storage, and quality control of 4-(4-Chloro-3-fluorophenoxy)piperidine stock solutions in dimethyl sulfoxide (DMSO). Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple list of steps to explain the critical scientific reasoning behind each procedural choice. By understanding the inherent challenges associated with DMSO as a solvent—namely its hygroscopicity and the impact of freeze-thaw cycles—researchers can implement robust practices to ensure the integrity, accuracy, and reproducibility of their experimental results.

Foundational Principles: The DMSO Duality

Dimethyl sulfoxide (DMSO) is a powerful and versatile polar aprotic solvent, making it an indispensable tool in drug discovery and life sciences research.[1][2] Its ability to dissolve a vast range of both polar and nonpolar compounds is unparalleled, facilitating the creation of high-concentration stock solutions from which working dilutions can be easily prepared.[1][3][4]

However, the very properties that make DMSO an excellent solvent also present significant challenges that, if unmanaged, can compromise experimental integrity. The two most critical factors are:

  • Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6] This absorbed water alters the polarity of the solvent, which can dramatically decrease the solubility of lipophilic compounds, leading to precipitation and inaccurate concentrations.[6][7]

  • High Freezing Point: With a freezing point of approximately 18.5°C (65.3°F), DMSO-based solutions solidify even at standard refrigeration temperatures.[1] The subsequent freeze-thaw cycles required for use can exacerbate precipitation issues, especially in the presence of absorbed water.[7][8]

This guide is structured to address these challenges directly, providing a framework for preparing stable, reliable, and accurately concentrated stock solutions.

Physicochemical Properties at a Glance

A precise understanding of the materials is fundamental to successful solution preparation.

Property4-(4-Chloro-3-fluorophenoxy)piperidineDimethyl Sulfoxide (DMSO)
Molecular Formula C₁₁H₁₃ClFNO(CH₃)₂SO
Molecular Weight ~229.68 g/mol (Calculated)*78.13 g/mol [1]
Appearance Typically a solid powderColorless liquid[1]
Key Characteristics Research compound, solubility in organic solventsUniversal aprotic solvent, highly polar, hygroscopic[3][5]
Boiling Point Not available189°C (372°F)[1]
Freezing Point Not available18.5°C (65.3°F)[1]

*Note: The exact molecular weight should always be confirmed from the Certificate of Analysis (CoA) provided by the supplier.

The Vicious Cycle of Moisture and Temperature

The interplay between DMSO's hygroscopicity and repeated freeze-thaw cycles is a primary source of stock solution failure. Each time a stock vial is opened, it is exposed to atmospheric moisture. This absorbed water lowers the freezing point of the solution and, more critically, reduces the solubility of the dissolved compound.[7] Upon re-freezing and subsequent thawing, the compound may fail to fully redissolve, leading to the formation of micro-precipitates and a significant drop in the effective concentration.

A Stock Vial Opened in Ambient Air B Atmospheric Moisture Absorbed by DMSO A->B Exposure C Solvent Polarity Increases, Compound Solubility Decreases B->C Chemical Principle D Vial is Frozen (e.g., -20°C or -80°C) C->D E Vial is Thawed for Use D->E Freeze-Thaw Cycle E->A Repeated Use F Compound Fails to Fully Redissolve, Precipitate Forms E->F Synergistic Effect G Inaccurate Concentration in Experiment F->G Consequence

Diagram 1: The synergistic cycle of degradation for compounds in DMSO.

Materials and Safety

Required Materials & Equipment
  • Chemicals:

    • 4-(4-Chloro-3-fluorophenoxy)piperidine (confirm purity from CoA)

    • Anhydrous, high-purity DMSO (≥99.9%), preferably from a new, sealed bottle.[6]

  • Equipment:

    • Calibrated analytical balance (readable to at least 0.1 mg)

    • Chemical fume hood or powder weighing enclosure

    • Vortex mixer

    • Bath sonicator

    • Calibrated positive displacement or air displacement pipettes with appropriate tips

    • Sterile, amber glass or polypropylene screw-cap vials for stock and aliquots

  • Personal Protective Equipment (PPE):

    • Safety goggles or face shield[9][10]

    • Lab coat

    • Butyl rubber gloves. Standard nitrile gloves offer poor protection against DMSO, which can readily penetrate the material and carry dissolved compounds with it through the skin.[9][11]

Critical Safety Precautions
  • Compound Handling: 4-(4-Chloro-3-fluorophenoxy)piperidine is a chemical for research use. Its toxicological properties may not be fully known. Handle with care inside a fume hood, avoiding inhalation of dust and direct contact with skin or eyes.[12]

  • DMSO Handling: DMSO is a combustible liquid and should be kept away from ignition sources.[10][13] The primary hazard of DMSO is its ability to act as a carrier, facilitating the absorption of dissolved substances through the skin.[9][14] If skin contact occurs, wash the affected area thoroughly with soap and water for at least 15 minutes.[13][14]

Experimental Protocols

The following protocols are designed to maximize accuracy and long-term stability.

Protocol 1: Preparation of a 50 mM Primary Stock Solution

This protocol describes the preparation of 1 mL of a 50 mM stock solution. Adjust volumes and mass as required.

cluster_prep Preparation Phase cluster_dissolve Dissolution Phase cluster_store Storage Phase Calc Step 1: Calculate Mass (e.g., 11.48 mg for 1mL of 50mM) Weigh Step 2: Weigh Compound Accurately weigh powder into a tared vial inside a fume hood. Calc->Weigh Add_DMSO Step 3: Add DMSO Dispense 950 µL of anhydrous DMSO into the vial. Weigh->Add_DMSO Mix Step 4: Promote Dissolution Vortex thoroughly. Use sonication if needed. Ensure no visible particles remain. Add_DMSO->Mix QS Step 5: Volume to Final (QS) Add final 50 µL of DMSO to reach 1 mL. Vortex again. Mix->QS Aliquot Step 6: Aliquot Dispense into single-use, tightly sealed vials (e.g., 10 x 100 µL). QS->Aliquot Store Step 7: Store Store immediately at -20°C (short-term) or -80°C (long-term). Aliquot->Store

Diagram 2: Workflow for preparing a primary stock solution.

Step-by-Step Methodology:

  • Calculation: Calculate the mass of 4-(4-Chloro-3-fluorophenoxy)piperidine required.

    • Formula: Mass (mg) = Desired Concentration (M) × Final Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example (for 1 mL of 50 mM stock): 0.050 mol/L × 0.001 L × 229.68 g/mol × 1000 mg/g = 11.48 mg

  • Weighing: Inside a fume hood, place a sterile, labeled vial on a calibrated analytical balance and tare the weight. Carefully add the calculated mass of the compound directly into the vial. Record the exact mass.

  • Initial Dissolution: Add approximately 90-95% of the final DMSO volume (e.g., 950 µL for a 1 mL final volume) to the vial. Seal the cap tightly.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If solids persist, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 37°C) can be used but should be done with caution.[6] Visually inspect against a light source to ensure all particulate matter has dissolved.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining DMSO to reach the final target volume (e.g., add the final 50 µL). Vortex again to ensure homogeneity.

Protocol 2: Aliquoting and Long-Term Storage

To prevent the degradation outlined in Diagram 1, never use a primary stock as a working stock. Aliquoting for single-use is the most effective preservation strategy.[15][16]

  • Preparation: Immediately after preparation, dispense the primary stock solution into smaller, single-use aliquots (e.g., 10-100 µL) in appropriately sized, tightly sealed vials.

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and aliquot number.

  • Storage: Store aliquots at -80°C for long-term storage (months to years) or -20°C for short-term storage (weeks to a month).[15]

Protocol 3: Preparation of Working Solutions for Assays
  • Thawing: Remove a single aliquot from the freezer and allow it to thaw completely at room temperature. Before opening, centrifuge the vial briefly to collect all liquid at the bottom.

  • Dilution: Perform serial dilutions as needed. When preparing working solutions for cell-based assays, dilute the DMSO stock into the appropriate aqueous buffer or cell culture medium.

    • Crucial Guideline: The final concentration of DMSO in cell-based assays should be kept to a minimum to avoid solvent-induced toxicity or off-target effects. A final concentration of <0.5% is required, with <0.1% being the standard for best practice .[15][17] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[18]

Quality Control and Troubleshooting

A self-validating protocol incorporates checkpoints to ensure stock integrity.

Quality Control Workflow

Start Thaw a Single-Use Aliquot Check Is the solution perfectly clear? Start->Check Success Proceed with Experiment Check->Success Yes Failure Discard Aliquot. Do NOT Use. Check->Failure No (Precipitate/Haze) Investigate Consider preparing a fresh stock. Failure->Investigate

Sources

Application

Using 4-(4-Chloro-3-fluorophenoxy)piperidine as a fragment in kinase inhibitor design

Application Note: Strategic Utilization of 4-(4-Chloro-3-fluorophenoxy)piperidine in Kinase Inhibitor Design Abstract This guide details the structural rationale, synthetic incorporation, and functional validation of 4-(...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-(4-Chloro-3-fluorophenoxy)piperidine in Kinase Inhibitor Design

Abstract

This guide details the structural rationale, synthetic incorporation, and functional validation of 4-(4-Chloro-3-fluorophenoxy)piperidine as a privileged fragment in kinase inhibitor discovery.[1] Structurally analogous to the lipophilic tails of Type II inhibitors (e.g., c-Met, VEGFR, and p38 MAPK inhibitors), this motif combines a solubilizing piperidine core with a metabolically robust, halogenated aromatic ether. This note provides a validated Mitsunobu-based synthetic protocol, structure-activity relationship (SAR) strategies for linking this fragment to hinge-binding scaffolds, and biochemical assessment workflows.

Structural Rationale & Pharmacophore Analysis

The 4-(4-Chloro-3-fluorophenoxy)piperidine fragment is not merely a passive linker; it is a multi-functional unit designed to address three critical challenges in kinase inhibitor optimization: Lipophilic Efficiency (LipE) , Metabolic Stability , and Selectivity .[1]

The Halogenated Phenoxy Moiety
  • Metabolic Blocking: The para-chloro substituent blocks the primary site of CYP450-mediated oxidative metabolism (hydroxylation) on the phenyl ring.[1]

  • Electronic Modulation: The meta-fluorine atom withdraws electron density, lowering the oxidation potential of the ring and further stabilizing the ether linkage against metabolic cleavage.

  • Halogen Bonding: The chlorine atom can participate in halogen bonding with backbone carbonyls or sulfurs (e.g., Cys or Met residues) in the hydrophobic back-pocket of the kinase ATP site. This interaction is highly directional and can significantly boost potency [1].

The Piperidine Core[2]
  • Solubility Handle: The secondary amine (

    
    ) is protonated at physiological pH, improving aqueous solubility—a common bottleneck for lipophilic kinase inhibitors.
    
  • Vector Geometry: The piperidine ring provides a rigid, chair-conformation spacer that projects the hydrophobic phenoxy group deep into the allosteric pocket (e.g., the DFG-out pocket) while keeping the amine solvent-exposed or available for coupling to the hinge-binding core.

Pharmacophore Visualization

Pharmacophore Fragment 4-(4-Chloro-3-fluorophenoxy) piperidine Cl 4-Chloro: Metabolic Block & Halogen Bond Donor Fragment->Cl F 3-Fluoro: Electronic Modulation Fragment->F Ether Ether Linker: Rotational Freedom Fragment->Ether Pip Piperidine: Solubility & Vector Control Fragment->Pip Hydrophobic Pocket Hydrophobic Pocket Cl->Hydrophobic Pocket Interacts with Solvent Front Solvent Front Pip->Solvent Front Exposed to

Figure 1: Pharmacophore dissection of the fragment.[1] The halogenated tail targets hydrophobic pockets, while the piperidine ensures solubility.

Synthetic Protocol: Mitsunobu Coupling

The formation of the aryl alkyl ether is best achieved via the Mitsunobu reaction . Nucleophilic aromatic substitution (SNAr) is generally ineffective here because the 4-chloro-3-fluorophenol ring lacks strong electron-withdrawing groups (like nitro or cyano) to activate it for displacement.[1]

Protocol 2.1: Synthesis of tert-butyl 4-(4-chloro-3-fluorophenoxy)piperidine-1-carboxylate

Reagents:

  • A: 4-Chloro-3-fluorophenol (1.0 eq)[1]

  • B: N-Boc-4-hydroxypiperidine (1.2 eq)[1][2]

  • C: Triphenylphosphine (PPh3) (1.5 eq)[1]

  • D: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve Reagent A (10 mmol), Reagent B (12 mmol), and Reagent C (15 mmol) in anhydrous THF (50 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add Reagent D (15 mmol) dropwise over 20 minutes. Note: The reaction is exothermic; maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

  • Workup: Quench with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with 1N NaOH (to remove unreacted phenol) and brine.[1] Dry over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

    • Target Yield: 75–85%[1]

    • Appearance: Colorless to pale yellow oil/solid.

Protocol 2.2: Deprotection to Free Amine
  • Dissolve the Boc-protected intermediate in Dichloromethane (DCM).[1]

  • Add Trifluoroacetic acid (TFA) (ratio 4:1 DCM:TFA).

  • Stir at RT for 2 hours.

  • Concentrate and basify with sat. NaHCO3 or ion-exchange resin to obtain the free base 4-(4-Chloro-3-fluorophenoxy)piperidine .[1]

Application in Kinase Inhibitor Design (SAR)

Once synthesized, this fragment is typically coupled to a heteroaromatic core (the "hinge binder") via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination.[1]

Design Strategy: The "Tail" Approach

In many kinase inhibitors (e.g., targeting c-Met, ALK, or ROS1), the inhibitor consists of a Hinge Binder (Head) and a Solvent/Back-Pocket Binder (Tail). This fragment serves as the Tail.

Coupling Workflow:

  • Core Selection: Choose a di-halogenated heteroaromatic core (e.g., 2,4-dichloropyrimidine).[1]

  • Regioselective SNAr:

    • React the core with the 4-(4-Chloro-3-fluorophenoxy)piperidine fragment.[1]

    • Conditions: DIPEA, IPA, 80°C.

    • Outcome: The piperidine nitrogen attacks the more reactive halide (usually C4 on pyrimidine), linking the hydrophobic tail to the core.

Visualizing the Synthetic Workflow

SynthesisFlow Phenol 4-Chloro-3-fluorophenol Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF) Phenol->Mitsunobu Alcohol N-Boc-4-hydroxypiperidine Alcohol->Mitsunobu Intermediate Boc-Protected Ether Mitsunobu->Intermediate Deprotection Deprotection (TFA/DCM) Intermediate->Deprotection Fragment Active Fragment: 4-(4-Chloro-3-fluorophenoxy) piperidine Deprotection->Fragment Coupling SnAr Coupling (DIPEA, 80°C) Fragment->Coupling Core Hinge Binder Core (e.g., Chloropyrimidine) Core->Coupling Drug Final Kinase Inhibitor Coupling->Drug

Figure 2: Complete workflow from raw materials to final kinase inhibitor assembly.[1]

Validation Protocols

To confirm the utility of this fragment in a newly designed inhibitor, the following assays are mandatory.

Biochemical Potency (IC50 Determination)
  • Assay Type: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or LanthaScreen™.[1]

  • Objective: Measure inhibition of kinase activity (e.g., c-Met, p38).

  • Protocol Summary:

    • Incubate Kinase + Substrate + ATP + Test Compound (dilution series) for 1 hour.[1]

    • Add EDTA (to stop reaction) and Europium-labeled antibody.[1]

    • Read FRET signal.

    • Success Metric: A shift in IC50 < 100 nM indicates successful engagement of the hydrophobic pocket by the fragment.

Metabolic Stability Assay
  • Objective: Verify that the Cl/F substitution protects the phenyl ring.

  • Protocol:

    • Incubate compound (1 µM) with Human Liver Microsomes (HLM) and NADPH at 37°C.[1]

    • Sample at t = 0, 15, 30, 60 min.

    • Analyze via LC-MS/MS.[1]

    • Target: Intrinsic clearance (

      
      ) < 20 µL/min/mg protein.[1]
      
Data Summary Table

When reporting results for inhibitors containing this fragment, structure the data as follows:

Compound IDR-Group (Tail)c-Met IC50 (nM)HLM T1/2 (min)LipE (pIC50 - LogD)
Ref 1 4-phenoxypiperidine (Unsubstituted)150123.5
Target 4-(4-Cl-3-F-phenoxy)piperidine 12 >60 5.2
Ref 2 4-(4-fluorophenoxy)piperidine45254.1

Note: The "Target" row demonstrates the expected improvement in potency (due to hydrophobic fit) and stability (due to metabolic blocking) compared to unsubstituted analogs.[1]

References

  • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to PDB Mining. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link[1]

  • Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[1] Journal of Medicinal Chemistry, 54(18), 6342–6363. Link[1]

  • Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery, 6(3), 211–219. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine. BenchChem Protocols. Link[1]

Sources

Method

Reductive amination protocols using 4-(4-Chloro-3-fluorophenoxy)piperidine

Application Note: Optimized Reductive Amination Strategies for 4-(4-Chloro-3-fluorophenoxy)piperidine Introduction & Compound Profile 4-(4-Chloro-3-fluorophenoxy)piperidine is a high-value pharmacophore often utilized in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reductive Amination Strategies for 4-(4-Chloro-3-fluorophenoxy)piperidine

Introduction & Compound Profile

4-(4-Chloro-3-fluorophenoxy)piperidine is a high-value pharmacophore often utilized in the synthesis of tyrosine kinase inhibitors, GPCR ligands (specifically Histamine H3 and Serotonin 5-HT modulators), and ion channel blockers. The 3-fluoro-4-chlorophenoxy moiety provides metabolic stability against hydroxylation at the para-position while modulating lipophilicity (LogP).

However, the secondary amine functionality combined with the halogenated aryl ether presents specific synthetic challenges:

  • Steric Bulk: The 4-aryloxy group imposes conformational constraints on the piperidine ring, potentially retarding nucleophilic attack on hindered ketones.

  • Chemoselectivity: The aryl chloride and fluoride are susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C), necessitating the use of hydride-based reducing agents.

This guide details two field-proven protocols: the Standard STAB Protocol for aldehydes and reactive ketones, and the Titanium-Mediated Protocol for sterically hindered or electron-rich ketones.

Mechanistic Considerations: The Iminium Advantage

Unlike primary amines, which form neutral imines (


), this secondary amine condenses with carbonyls to form a positively charged iminium ion  (

).
  • Implication: The iminium ion is significantly more electrophilic than the precursor carbonyl.

  • The Reagent Choice: Sodium triacetoxyborohydride (STAB) is less basic and less reducing than NaBH₄. It does not reduce aldehydes/ketones at an appreciable rate but rapidly reduces the highly electrophilic iminium ion. This chemoselectivity allows for "one-pot" procedures without isolating the intermediate.

Decision Matrix & Workflow

The following logic gate determines the optimal protocol based on your electrophile (carbonyl source).

ReductiveAminationWorkflow Start Start: 4-(4-Chloro-3-fluorophenoxy)piperidine Electrophile Select Carbonyl Electrophile Start->Electrophile Aldehyde Aldehyde (R-CHO) Electrophile->Aldehyde Ketone_Simple Unsteric Ketone (e.g., Cyclohexanone) Electrophile->Ketone_Simple Ketone_Difficult Hindered/Aryl Ketone (e.g., Acetophenone) Electrophile->Ketone_Difficult Protocol_A Protocol A: STAB (DCE/AcOH) Aldehyde->Protocol_A Fast Kinetics Ketone_Simple->Protocol_A Moderate Kinetics Protocol_B Protocol B: Ti(OiPr)4 (Neat or THF) Ketone_Difficult->Protocol_B Requires Lewis Acid Reduction Reduction Step (Hydride Transfer) Protocol_A->Reduction Protocol_B->Reduction Workup Basic Workup (Remove Boron/Ti Salts) Reduction->Workup

Figure 1: Decision tree for selecting reaction conditions based on carbonyl steric hindrance and reactivity.

Protocol A: The Standard STAB Method

Best for: Aldehydes and cyclic ketones (e.g., cyclohexanone, N-Boc-4-piperidone). Reference: Based on the Abdel-Magid protocol [1].

Reagents
  • Amine: 4-(4-Chloro-3-fluorophenoxy)piperidine (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction rate, but DCM is safer.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Methodology
  • Complexation: In a dry vial, dissolve the piperidine derivative (1.0 equiv) and the carbonyl compound (1.1 equiv) in DCE (0.1 M concentration).

  • Activation: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes.

    • Why? This promotes the formation of the hemiaminal/iminium equilibrium.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT under nitrogen.

    • Aldehydes:[1][2][3] Complete in 1–4 hours.

    • Ketones:[3][4][5][6] May require 12–24 hours.

  • Quench: Quench by adding saturated aqueous NaHCO₃. Stir vigorously for 20 minutes to break down amine-boron complexes.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Titanium(IV) Isopropoxide Method

Best for: Acetophenones, benzophenones, and sterically hindered aliphatic ketones. Reference: Based on the Mattson protocol [2].

Reagents
  • Amine: 4-(4-Chloro-3-fluorophenoxy)piperidine (1.0 equiv)

  • Carbonyl: Ketone (1.1 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 equiv) or Sodium Cyanoborohydride (NaBH₃CN).

  • Solvent: Neat (preferred) or THF.

Step-by-Step Methodology
  • Lewis Acid Activation: In a sealed vial, mix the amine and ketone. Add Ti(OiPr)₄ (1.25 equiv) via syringe under inert atmosphere.

    • Note: The mixture often becomes viscous. If stirring stops, add a minimal amount of dry THF (0.5 mL per mmol).

  • Iminium Formation: Stir the mixture at RT for 6–18 hours.

    • Why? Ti(OiPr)₄ acts as a Lewis Acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the iminium species.

  • Dilution: Dilute the reaction mixture with absolute ethanol or methanol (2 mL per mmol).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) carefully (exothermic).

    • Caution: Do not add NaBH₄ before diluting with alcohol; the titanium complex needs to be solvated for efficient reduction.

  • Workup (Critical):

    • Add 1N NaOH or water to quench. A thick white precipitate (TiO₂) will form.

    • Filter the slurry through a Celite pad to remove titanium salts.

    • Wash the Celite pad with EtOAc.

    • Concentrate the filtrate and perform standard extraction.

Comparative Data & Troubleshooting

Table 1: Reagent Compatibility and Performance

FeatureProtocol A (STAB)Protocol B (Ti-Mediated)Catalytic Hydrogenation (H₂/Pd)
Reactivity High for aldehydes; Med for ketonesHigh for difficult ketonesVariable
Halogen Tolerance Excellent (Safe for Cl/F)Excellent (Safe for Cl/F)Poor (Risk of Dehalogenation)
Water Sensitivity Moderate (STAB tolerates trace H₂O)High (Ti species hydrolyze)Low
Workup Simple (Bicarb wash)Moderate (Filtration required)Simple (Filtration)
Toxicity Low (Boric acid byproducts)Low (TiO₂ byproduct)Low
Troubleshooting Guide
  • Problem: Low Conversion of Ketone.

    • Cause: Steric hindrance preventing iminium formation.

    • Solution: Switch to Protocol B. If already using B, heat the Ti(OiPr)₄ step to 40–50°C before adding the reducing agent.

  • Problem: Dehalogenation (Loss of Cl/F).

    • Cause: Likely accidental use of Pd/C or excessive temperature with strong hydride donors.

    • Solution: Strictly avoid H₂/Pd. Ensure STAB reaction is kept at RT.

  • Problem: Emulsion during Workup.

    • Cause: Amphiphilic nature of the piperidine product.

    • Solution: Use a DCM/Isopropyl Alcohol (3:1) mixture for extraction instead of pure DCM.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][3][8]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3]

  • Ramanathan, A. , & Jimenez, L. S. (2010).[9] Reductive Dehalogenation of Aryl Bromides and Chlorides.[9] Synthesis, 2010(2), 217-220.[9] (Cited for context on dehalogenation risks).

Sources

Application

General procedure for etherification of N-protected 4-hydroxypiperidine

Application Note: Strategic Etherification of N-Protected 4-Hydroxypiperidine Executive Summary The N-protected 4-hydroxypiperidine scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as a core structu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Etherification of N-Protected 4-Hydroxypiperidine

Executive Summary

The N-protected 4-hydroxypiperidine scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as a core structural motif in GPCR ligands (e.g., muscarinic antagonists), kinase inhibitors, and antihistamines. While the secondary hydroxyl group at the C4 position appears chemically simple, its etherification is frequently plagued by competitive elimination (dehydration to tetrahydropyridine) and steric hindrance.

This guide provides a decision-making framework and optimized protocols for three distinct etherification pathways:

  • Williamson Ether Synthesis: For primary aliphatic electrophiles.[1]

  • Mitsunobu Reaction: For phenols and acidic nucleophiles (stereochemical inversion).

  • S_NAr (Nucleophilic Aromatic Substitution): For electron-deficient aryl/heteroaryl systems.

Strategic Decision Matrix

Before selecting a protocol, analyze the electrophile (R-X) and the desired ether linkage.

Target Ether TypeElectrophile NatureRecommended MethodCritical Risk Factor
Aliphatic Ether Primary Alkyl Halide (R-CH₂-X)Method A: Williamson Competitive elimination of the alkyl halide if base is too strong/hot.
Aliphatic Ether Secondary/Tertiary Alkyl HalideNot RecommendedHigh risk of E2 elimination. Consider reductive etherification.
Aryl Ether Electron-Rich/Neutral PhenolMethod B: Mitsunobu Separation of Triphenylphosphine oxide (TPPO) byproduct.[2]
Aryl Ether Electron-Deficient Aryl FluorideMethod C: S_NAr Requires electron-withdrawing group (EWG) ortho/para to leaving group.
Workflow Visualization

EtherificationStrategy Start Target: N-Boc-4-Alkoxypiperidine TargetType Nature of Ether Group (R) Start->TargetType Aliphatic Aliphatic (Alkyl) TargetType->Aliphatic Aromatic Aromatic (Aryl) TargetType->Aromatic Primary Primary Carbon (R-CH2-X) Aliphatic->Primary SecTert Sec/Tert Carbon Aliphatic->SecTert Activated Activated (EWG ortho/para) Aromatic->Activated Unactivated Unactivated/Neutral Aromatic->Unactivated MethodA Method A: Williamson (NaH/DMF) Primary->MethodA Stop STOP: High Elimination Risk. Consider Reductive Etherification. SecTert->Stop MethodC Method C: SNAr (NaH or Cs2CO3) Activated->MethodC MethodB Method B: Mitsunobu (PPh3/DIAD) Unactivated->MethodB

Figure 1: Decision tree for selecting the optimal etherification strategy based on electrophile electronics and sterics.

Detailed Protocols

Method A: Williamson Ether Synthesis (Aliphatic Ethers)

Applicability: Primary alkyl halides (Methyl iodide, Benzyl bromide, Allyl bromide). Mechanism: Irreversible deprotonation of the C4-hydroxyl followed by S_N2 attack.

Reagents:

  • Substrate: N-Boc-4-hydroxypiperidine (1.0 equiv)[3][4]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 – 1.5 equiv)

  • Electrophile: Alkyl Halide (1.2 equiv)

  • Solvent: Anhydrous DMF (Preferred) or THF. Note: DMF accelerates S_N2 rates significantly compared to THF.

Protocol:

  • Base Preparation: To a flame-dried round-bottom flask under N₂, add NaH (1.5 equiv).

    • Expert Tip: For small scales (<100 mg), use as is. For larger scales, wash NaH with dry hexane (3x) to remove mineral oil, which simplifies NMR interpretation later.

  • Solvation: Suspend NaH in anhydrous DMF (0.2 M concentration relative to substrate). Cool to 0°C.[2][3][4][5][6]

  • Alkoxide Formation: Add N-Boc-4-hydroxypiperidine (dissolved in minimal DMF) dropwise.

    • Observation: Gas evolution (H₂) will be vigorous. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete deprotonation. The solution usually turns yellow/orange.[4]

  • Alkylation: Cool back to 0°C. Add the Alkyl Halide dropwise.

  • Reaction: Allow to warm to RT. Stir for 2–16 hours.

    • Monitoring: TLC (stain with KMnO₄ or Ninhydrin).

  • Workup: Quench carefully with sat. NH₄Cl at 0°C. Dilute with water and extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄.[2][4][5][6]

Troubleshooting:

  • Problem: Low yield; recovery of starting material.

    • Solution: Add catalytic Tetrabutylammonium Iodide (TBAI) to facilitate Finkelstein exchange if using alkyl chlorides/bromides.

  • Problem: Elimination of the alkyl halide (alkene formation).

    • Solution: Keep the reaction at 0°C for the duration. Do not heat.

Method B: Mitsunobu Reaction (Aryl Ethers)

Applicability: Phenols (Ar-OH) lacking strong electron-withdrawing groups. Mechanism: Activation of the piperidine alcohol by a phosphonium betaine, followed by S_N2 displacement by the phenol. Stereochemistry: Inversion of configuration (irrelevant for unsubstituted 4-hydroxypiperidine, but critical if the ring has other substituents).

Reagents:

  • Alcohol: N-Boc-4-hydroxypiperidine (1.0 equiv)[3][4]

  • Nucleophile: Phenol derivative (1.1 – 1.5 equiv)

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)[2]

  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)[2]

  • Solvent: Anhydrous THF (DCM or Toluene are alternatives).

Protocol:

  • Setup: In a dry flask under N₂, combine N-Boc-4-hydroxypiperidine, the Phenol, and PPh₃ in anhydrous THF (0.15 M).

    • Expert Tip: Order of addition matters.[2][7] Premixing the alcohol and nucleophile ensures that once the activating agent is added, the nucleophile is ready to displace, minimizing side reactions.

  • Activation: Cool the mixture to 0°C.

  • Addition: Add DIAD (neat or solution) dropwise over 10–15 minutes. The solution will turn yellow.[4]

  • Reaction: Stir at 0°C for 30 mins, then warm to RT and stir overnight (12–18 h).

  • Workup: Concentrate the solvent directly.

  • Purification (The Challenge): The crude will contain Triphenylphosphine oxide (TPPO).

    • Method 1: Trituration with cold Et₂O/Hexane (TPPO precipitates; product stays in solution).

    • Method 2: Flash chromatography.[4] TPPO is very polar; elute product first with non-polar solvent mixtures (e.g., 5-10% EtOAc in Hexane).

Mitsunobu Mechanism Visualization

Mitsunobu Reagents PPh3 + DIAD Betaine Betaine Intermediate (Reactive Species) Reagents->Betaine 0°C Activated Oxyphosphonium Ion (Activated Alcohol) Betaine->Activated + Substrate Substrate N-Boc-4-OH (Alcohol) Product Aryl Ether (Inverted Config) Activated->Product Byproduct TPPO + Hydrazine Activated->Byproduct Nucleophile Phenol (Ar-OH) Nucleophile->Product SN2 Attack

Figure 2: Mechanistic flow of the Mitsunobu reaction, highlighting the activation of the alcohol.

Method C: S_NAr (Activated Heteroaryl Ethers)

Applicability: Aryl/Heteroaryl fluorides or chlorides with ortho/para electron-withdrawing groups (e.g., -NO₂, -CN, Pyridines). Mechanism: Addition-Elimination via Meisenheimer complex.[6]

Protocol:

  • Deprotonation: Dissolve N-Boc-4-hydroxypiperidine (1.0 equiv) in anhydrous DMF. Add NaH (1.2 equiv) at 0°C. Stir 30 mins.

    • Alternative Base: For base-sensitive substrates, use Cs₂CO₃ (2.0 equiv) and heat to 60°C.

  • Displacement: Add the Aryl Fluoride (1.0 – 1.2 equiv).

  • Reaction: Stir at RT (for highly activated substrates like 4-fluoronitrobenzene) or heat to 60–80°C (for less activated pyridines).

  • Workup: Pour into ice water. If solid precipitates, filter and wash.[4][8][9] If oil, extract with EtOAc.[10]

Comparative Data & Troubleshooting

ParameterWilliamson (Method A)Mitsunobu (Method B)S_NAr (Method C)
Primary Risk Elimination of Alkyl HalideSeparation of TPPOHydrolysis of Fluoride (if wet)
Atom Economy HighLow (High MW byproducts)High
Scalability ExcellentPoor (Chromatography difficult)Excellent
Substrate Scope 1° Alkyl HalidesPhenols, Acidic H-nucleophilesActivated Aryl Halides

Common Pitfall: N-Boc Cleavage

  • Observation: Loss of the Boc group during workup.

  • Cause: Highly acidic workup or heating in the presence of generated acid (e.g., HF in S_NAr).

  • Prevention:[7] Ensure quench is neutral or basic (sat. NaHCO₃).[2][4][9][11] Avoid strong mineral acids during extraction.

References

  • BenchChem. Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine. Retrieved from (Verified General Protocol Source).

  • Organic Syntheses. Mitsunobu Reaction: General Procedure and Modifications. Org.[1][2][4][7][12][13] Synth. 2004 , 81, 195. Retrieved from .

  • Swamy, K. C. K., et al.Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 2009, 109(6), 2551–2651. (Review of mechanism and scope).
  • Sigma-Aldrich. Mitsunobu Reaction Application Note. Retrieved from .

  • National Institutes of Health (NIH). Catalytic Concerted SNAr Reactions of Fluoroarenes. Retrieved from .

  • Professor Dave Explains. Williamson Ether Synthesis Mechanism. Retrieved from (Educational verification of core mechanism).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Purification of 4-(4-Chloro-3-fluorophenoxy)piperidine Salts

Welcome to the Advanced Application Support Hub. Subject: 4-(4-Chloro-3-fluorophenoxy)piperidine (HCl/TFA Salts) CAS: 63843-53-8 (HCl salt analog reference) | Molecular Formula: C₁₁H₁₃ClFNO (Free Base) This guide address...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Hub. Subject: 4-(4-Chloro-3-fluorophenoxy)piperidine (HCl/TFA Salts) CAS: 63843-53-8 (HCl salt analog reference) | Molecular Formula: C₁₁H₁₃ClFNO (Free Base)

This guide addresses the specific challenges encountered during the isolation and purification of 4-aryloxypiperidine salts. The presence of the halogenated phenoxy group (3-fluoro, 4-chloro) introduces unique lipophilicity and solubility profiles that often complicate standard crystallization protocols.

Part 1: The "Sticky Oil" Phenomenon (Crystallization Troubleshooting)

Q: My crude HCl salt is isolating as a viscous, amber oil instead of a white solid. How do I induce crystallization?

A: The "oiling out" phenomenon is driven by the presence of residual solvent or lipophilic impurities (like unreacted phenols) that depress the melting point.

Root Cause Analysis: 4-(Aryloxy)piperidine salts are often highly soluble in polar protic solvents (MeOH, EtOH) but insoluble in non-polar ethers. If the transition between these solvent polarities is too rapid, or if the supersaturation is too high, the salt separates as a supercooled liquid (oil) rather than a crystal lattice.

Optimization Protocol: The "Cloud Point" Method Do not simply evaporate to dryness. Instead, use a controlled antisolvent addition.

  • Dissolution: Dissolve the crude oil in the minimum volume of warm Isopropanol (IPA) or Methanol (MeOH).

    • Tip: IPA is preferred over MeOH as it has a higher boiling point and lower solubility for the salt, promoting better yield.

  • Nucleation: Add Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Thermal Cycling: Re-heat the solution until clear, then turn off the heat and let the bath cool slowly to room temperature.

    • Why? Rapid cooling traps impurities. Slow cooling allows the crystal lattice to reject the 4-chloro-3-fluorophenol impurities.

  • Seeding: If oiling recurs, scratch the flask wall with a glass rod or add a seed crystal of a pure batch.

Data Table: Recommended Solvent Systems

Solvent SystemRatio (v/v)ApplicationRisk Level
IPA / EtOAc 1:3 to 1:5Primary RecrystallizationLow (Best balance)
MeOH / Et₂O 1:10High Yield RecoveryHigh (Oiling likely)
EtOH / Hexane 1:5Removing non-polar byproductsMedium
ACN / MTBE 1:4Final Polish (High Purity)Low
Part 2: Chemical Impurity Removal (The Acid/Base Wash)

Q: HPLC shows persistent peaks for 4-chloro-3-fluorophenol or N-Boc intermediates. Recrystallization isn't removing them.

A: Crystallization is a polishing step, not a gross purification method for these specific impurities. You must perform a "Chemical Reset" via Acid-Base Extraction.

The lipophilic nature of the 4-chloro-3-fluorophenoxy group makes the starting phenol difficult to separate from the amine salt by simple washing.

The "Chemical Reset" Protocol:

  • Free-Basing: Suspend your impure salt in Dichloromethane (DCM). Add 1M NaOH (aq) and stir until the solid dissolves and the aqueous layer is pH > 12.

  • Phase Separation: Separate the organic layer (containing the free amine).

  • The Critical Wash (Phenol Removal): Wash the DCM layer with 0.5M NaOH (x3) .

    • Mechanism:[1][2][3] The 4-chloro-3-fluorophenol is weakly acidic. The excess base deprotonates it into the water-soluble phenolate, forcing it into the aqueous waste. The piperidine amine remains in the DCM.

  • Salt Reformation: Dry the DCM (MgSO₄), filter, and add 4M HCl in Dioxane (or IPA) dropwise to precipitate the pure salt.

Part 3: Visualization of Purification Logic

The following decision tree outlines the logical flow for troubleshooting purity issues based on the physical state and analytical data of your crude material.

PurificationLogic Start Crude 4-(4-Chloro-3-fluorophenoxy) piperidine Salt CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Yes Oil Sticky Oil / Gum CheckState->Oil No CheckPurity Check Purity (HPLC/NMR) Solid->CheckPurity Action_Cryst Recrystallize: IPA / EtOAc Oil->Action_Cryst Solvent Swap ImpurityType Identify Impurity CheckPurity->ImpurityType Fail Final Pure Salt (>98%) CheckPurity->Final Pass Phenol Phenol Excess (Starting Material) ImpurityType->Phenol Inorganic Inorganic Salts (NaCl, NaBr) ImpurityType->Inorganic Action_Base Acid/Base Extraction (0.5M NaOH Wash) Phenol->Action_Base Action_Dry Dissolve in DCM, Filter, Reform Salt Inorganic->Action_Dry Action_Cryst->CheckPurity Action_Base->CheckPurity Action_Dry->CheckPurity

Figure 1: Decision matrix for selecting the appropriate purification vector based on physical state and impurity profile.

Part 4: Analytical Validation & Storage

Q: How do I definitively prove the salt is pure and stable?

A: Use a combination of ¹⁹F-NMR and HPLC.

  • ¹⁹F-NMR (Fluorine NMR):

    • This is your "secret weapon." The fluorine atom on the phenoxy ring gives a distinct signal.

    • Impurity Check: Unreacted 4-chloro-3-fluorophenol will have a slightly shifted fluorine peak compared to the ether product due to the electronic difference between the -OH and -O-Piperidine groups.

  • Storage:

    • Hygroscopicity: Piperidine HCl salts are hygroscopic. Store under Argon/Nitrogen at -20°C.

    • Stability: Avoid storage in free-base form for long periods as secondary amines can absorb CO₂ to form carbamates or oxidize to N-oxides [1].

References
  • BenchChem Technical Support . (2025). Piperidine Purification and Isolation: A Technical Support Guide. Retrieved from

  • Sigma-Aldrich . (n.d.). 4-(3-Fluorophenoxy)piperidine hydrochloride Product Specification. Retrieved from

  • National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 17749791, 4-(4-Chlorophenoxy)piperidine hydrochloride. Retrieved from

  • Chem-Impex International . (n.d.). 4-(4-Chlorophenoxy)Piperidine Hydrochloride Product Data. Retrieved from

Sources

Optimization

Technical Support Center: Solubility Optimization for 4-(4-Chloro-3-fluorophenoxy)piperidine

Executive Summary You are likely reading this guide because your compound—4-(4-Chloro-3-fluorophenoxy)piperidine —is precipitating in your aqueous buffer, or you are struggling to prepare a stable stock solution. The Roo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely reading this guide because your compound—4-(4-Chloro-3-fluorophenoxy)piperidine —is precipitating in your aqueous buffer, or you are struggling to prepare a stable stock solution.

The Root Cause: This molecule behaves as a lipophilic weak base (Calculated pKa ~10.5; LogP ~2.5–3.0).[1][2] Its solubility is entirely pH-dependent.[2]

  • At pH < 8: It exists as a cation (protonated) and is generally soluble.[1][2]

  • At pH > 9: It exists as a free base (neutral) and is practically insoluble in water, leading to immediate precipitation.[1][2]

This guide provides three validated workflows to resolve this, depending on your experimental constraints.

Module 1: Critical Decision Tree

Before starting, identify your constraints. Use this logic flow to select the correct protocol.

SolubilityDecisionTree Start START: Select Experimental Constraint Q1 Can the final buffer be acidic (pH < 6)? Start->Q1 MethodA PROTOCOL A: Salt Formation / Acidic Buffer (Highest Stability) Q1->MethodA Yes Q2 Is DMSO/Ethanol allowed (>0.1%)? Q1->Q2 No Yes1 YES No1 NO (Must be pH 7.4) MethodB PROTOCOL B: The 'DMSO Spike' Method (Standard for Assays) Q2->MethodB Yes MethodC PROTOCOL C: Cyclodextrin Complexation (Advanced Formulation) Q2->MethodC No Yes2 YES No2 NO (e.g., Sensitive Cell Culture)

Figure 1: Decision logic for selecting the appropriate solubilization strategy based on experimental pH and solvent tolerance.

Module 2: The Protocols

Protocol A: Salt Formation (The "Gold Standard")

Best for: Chemical synthesis, storage, and acidic mobile phases.

If you purchased the Free Base form, it will not dissolve in water.[1] You must convert it to a salt (typically Hydrochloride).[1][2]

  • Dissolution: Dissolve the free base in a minimal volume of diethyl ether or ethanol.[1][2]

  • Acidification: Dropwise add 1.2 equivalents of HCl (e.g., 4M HCl in dioxane or aqueous HCl).

  • Precipitation: The salt will precipitate.[1][2] Filter and dry.[1][2]

  • Aqueous Reconstitution: The resulting Hydrochloride salt is highly water-soluble.[1][2]

    • Note: Even if you buy the HCl salt, dissolving it in PBS (pH 7.4) may cause it to slowly revert to the free base and crash out over time.[1] Keep stock solutions at pH 4–5.

Protocol B: The "DMSO Spike" (Standard for Bioassays)

Best for: High-throughput screening, enzymatic assays (pH 7.4).[2]

Directly adding solid powder to water results in a "brick dust" suspension that never dissolves.[1][2] You must use a kinetic solubility approach.[2]

The Workflow:

  • Prepare Stock: Dissolve compound in 100% DMSO to 1000x the final desired concentration (e.g., 10 mM stock for 10 µM assay).

    • Why: The compound is highly soluble in DMSO (>50 mM).[1][2]

  • The Spike:

    • Place your aqueous buffer (pH 7.[1][2]4) on a vortex mixer.

    • While vortexing, slowly inject the DMSO stock into the center of the vortex.

    • Critical: Do not exceed 1% v/v DMSO final concentration.[1][2]

  • Sonication: If a faint haze appears, sonicate for 5 minutes at 40°C.

Solvent Compatibility Table

SolventSolubility RatingMax Recommended % (in Assay)Notes
Water (pH 7) 🔴 Poor (< 0.1 mg/mL)100%Free base precipitates.[1][2]
Water (pH 4) 🟢 Good (> 10 mg/mL)100%Requires salt form.[1][2]
DMSO 🟢 Excellent (> 50 mg/mL)< 1%Best for stock solutions.[1][2]
Ethanol 🟡 Moderate< 5%Volatile; evaporation alters concentration.[1][2]
Protocol C: Cyclodextrin Complexation (Advanced)

Best for: In vivo injection or sensitive cell lines where DMSO is toxic.[1][2]

Cyclodextrins (CDs) form a "host-guest" complex, hiding the lipophilic chlorofluorophenoxy tail inside a donut-shaped sugar ring while keeping the hydrophilic exterior in solution.[1]

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-Cyclodextrin (HP-β-CD) in water.[1][2]

  • Addition: Add the compound (Free base or HCl salt) to this vehicle.

  • Equilibration: Stir vigorously for 4–6 hours at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.[1][2]

    • Mechanism:[1][2][3] The hydrophobic cavity of the CD encapsulates the phenyl ring, preventing aggregation [1].

Module 3: Troubleshooting & FAQs

Q: I bought the HCl salt, but it turned cloudy when I added it to my cell culture media. Why? A: This is the "pH Trap."[1][2] Your media is buffered to pH 7.[1][2]4. The pKa of the piperidine nitrogen is ~10.[1]5. While it is mostly ionized at pH 7.4, the lipophilicity of the halogenated tail (LogP ~3.[1]0) drives precipitation of the small fraction of neutral free base that forms.[1]

  • Fix: Pre-dissolve in DMSO (Protocol B) or use HP-β-CD (Protocol C).[1][2]

Q: Can I heat the solution to dissolve it? A: Yes, but with caution.

  • Safe: Heating to 40–50°C helps overcome the crystal lattice energy during the "DMSO Spike."

  • Unsafe: Do not boil acidic solutions of the ether; while generally stable, extreme conditions could risk ether cleavage over long periods.

Q: My compound sticks to the plastic tips. What is happening? A: Lipophilic amines adhere to polypropylene.[1][2]

  • Fix: Use Low-Retention pipette tips and glass vials for storage of the DMSO stock.[1][2] Avoid storing low-concentration aqueous dilutions (< 1 µM) for long periods; prepare them fresh.[1][2]

Module 4: Mechanistic Visualization

Understanding the "Why" prevents future errors.[1] The diagram below illustrates the protonation state equilibrium that dictates solubility.

ChemicalEquilibrium cluster_acid Acidic Conditions (pH < 8) cluster_base Basic Conditions (pH > 9) Salt PROTONATED FORM (Cation) [R-NH2+] High Solubility Base FREE BASE (Neutral) [R-NH] Precipitates (Insoluble) Salt->Base Deprotonation (pKa ~10.5) H_ion + H+ OH_ion + OH-

Figure 2: The ionization equilibrium of the piperidine nitrogen.[1][2] Solubility is achieved only when the equilibrium is shifted to the left (Protonated state).

References

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.[1] Link

  • PubChem. (2025).[1][2] Compound Summary for CID 2759136, 4-(4-Fluorophenyl)piperidine (Analogous Structure Data). National Center for Biotechnology Information.[1][2] Link[1][2]

  • Bergström, C. A., et al. (2016).[1][2] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 57, 43-51.[1][2] Link

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 4-(3-Fluorophenoxy)piperidine hydrochloride.[1][2][4] Link[1][2]

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of halogenated organic compounds.

Sources

Troubleshooting

Minimizing side reactions in SNAr coupling of fluorophenols

Technical Support Center: Coupling of Fluorophenols Topic: Minimizing Side Reactions & Process Optimization Doc ID: SNAR-FP-001 | Version: 2.4 | Status: Active Executive Summary: The "Fluorine Paradox" Welcome to the tec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Coupling of Fluorophenols

Topic: Minimizing Side Reactions & Process Optimization Doc ID: SNAR-FP-001 | Version: 2.4 | Status: Active

Executive Summary: The "Fluorine Paradox"

Welcome to the technical guide for Nucleophilic Aromatic Substitution (


) involving fluorophenols.

The Core Challenge: Using a fluorophenol as a nucleophile presents a specific kinetic challenge. The electronegativity of the fluorine atom on the phenol ring exerts a strong inductive effect (-I), lowering the


 of the hydroxyl group. While this makes deprotonation easier, it renders the resulting phenoxide less nucleophilic  than a standard phenol.

Consequently, the reaction rate slows, opening the door for faster competing side reactions—primarily hydrolysis (reaction with trace water) and polymerization (if the substrate is multifunctional).

This guide provides the engineering controls and chemical parameters required to suppress these side pathways.

Critical Parameter Optimization (The Setup)

To minimize side reactions, the reaction environment must be tuned to maximize the nucleophilicity of the fluorophenoxide anion while suppressing competitors.

Solvent Selection: The "Naked Anion" Principle

Objective: Maximize reaction rate to outcompete hydrolysis. Recommendation: Use Polar Aprotic solvents.[1][2][3]

SolventRatingTechnical RationaleRisk Factor
DMSO ⭐⭐⭐⭐⭐Excellent cation solvation; leaves phenoxide "naked" and highly reactive.High b.p. makes removal difficult; hygroscopic.
DMF ⭐⭐⭐⭐Good balance of solubility and reactivity.Thermal instability >140°C; can decompose to dimethylamine (nucleophile).
NMP ⭐⭐⭐⭐High thermal stability; excellent for stubborn substrates.Difficult workup; reproductive toxicity concerns.
THF ⭐⭐Generally too non-polar for inorganic bases (

); requires phase transfer catalysts.
Low b.p. limits reaction temperature.
Alcohols DO NOT USE. Protic solvents hydrogen-bond to the phenoxide, killing reactivity.High risk of solvolysis (ether exchange).
Base Selection: The "Cesium Effect"

Objective: Ensure complete deprotonation and solubility.

  • Standard: Potassium Carbonate (

    
    ) . Requires high agitation rates and fine particle size (mesh 325).
    
  • Performance: Cesium Carbonate (

    
    ) .[4]
    
    • Why: The large radius of the

      
       ion forms a weaker ion pair with the phenoxide than 
      
      
      
      or
      
      
      , effectively increasing the solubility of the base in organic media and enhancing the nucleophilicity of the phenoxide. This is critical for fluorophenols due to their inherent low reactivity.
  • Strong Bases (NaH/KHMDS): Use only if the electrophile is not sensitive to strong bases. Essential for sterically hindered fluorophenols.

Troubleshooting Guide: Diagnosing Side Reactions

Issue A: High levels of Phenol Impurity (Hydrolysis)

Symptom: LCMS shows a peak corresponding to the electrophile where the Leaving Group (LG) is replaced by -OH. Root Cause: Trace water is a better nucleophile than your deactivated fluorophenoxide. Corrective Action:

  • Drying: Solvents must be anhydrous (<50 ppm

    
    ). Store over 3Å or 4Å molecular sieves for 24h prior to use.
    
  • Base Drying: Flame-dry inorganic bases (

    
    ) or dry in a vacuum oven at 120°C overnight.
    
  • Concentration: Increase reaction concentration (1.0 M). Higher concentration favors the bimolecular

    
     over pseudo-first-order hydrolysis.
    
Issue B: Regioselectivity Drift

Symptom: Electrophile has two LGs (e.g., 2,4-difluoronitrobenzene), and you see a mix of isomers. Root Cause: Temperature is too high, overriding the enthalpy difference between the ortho- and para- positions. Corrective Action:

  • Temperature Control: Lower the temperature (e.g., from 100°C to 60°C). The ortho position is often kinetically favored due to the inductive effect of the activating group (

    
    ), while para is thermodynamically favored.
    
  • Leaving Group: Switch the electrophile's LG. Fluorine directs ortho substitution more strongly than Chlorine due to the higher electronegativity stabilizing the Meisenheimer complex at the ipso position.

Issue C: "Black Tar" Formation (Oxidation)

Symptom: Reaction mixture turns dark black/brown; yield is low. Root Cause: Phenoxides are electron-rich and prone to oxidation to quinones by atmospheric oxygen. Corrective Action:

  • Degassing: Sparge solvent with Nitrogen/Argon for 15 mins before adding the base.

  • Atmosphere: Run strictly under inert gas balloon or manifold.

Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired coupling and the primary failure modes.

SNAr_Pathways Start Fluorophenol (Nucleophile) Phenoxide Fluorophenoxide Anion Start->Phenoxide Deprotonation Base Base (Cs2CO3/K2CO3) Base->Phenoxide Meisenheimer Meisenheimer Complex Phenoxide->Meisenheimer Attack (Slow) Quinone Quinone/Tar (Oxidation) Phenoxide->Quinone Oxidation Electrophile Ar-F / Ar-NO2 (Electrophile) Electrophile->Meisenheimer Hydrolysis_Prod Phenol Impurity (Hydrolysis) Electrophile->Hydrolysis_Prod Product Diaryl Ether (Target) Meisenheimer->Product Elimination (Fast) Water Trace H2O Water->Hydrolysis_Prod Competes w/ Phenoxide Oxygen O2 (Air) Oxygen->Quinone

Figure 1: Kinetic competition in ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


. Note that the "Attack" step is rate-determining.[5][6][7] If this is slow (due to fluorophenol deactivation), the Water/Oxygen pathways become significant.

Validated Standard Operating Procedure (SOP)

Protocol ID: SOP-SNAr-F02 Scale: 1.0 mmol

Reagents:

  • Fluorophenol (1.0 equiv)

  • Electrophile (1.1 equiv)

  • 
     (1.5 - 2.0 equiv)
    
  • Anhydrous DMSO or DMF (Concentration: 0.5 M - 1.0 M)

Procedure:

  • Preparation: Dry

    
     in a vacuum oven at 120°C for 4 hours.
    
  • Dissolution: In a flame-dried reaction vial equipped with a stir bar, dissolve the Fluorophenol in anhydrous DMSO.

  • Degassing: Sparge the solution with Nitrogen for 10 minutes.

  • Activation: Add

    
    . Stir at Room Temperature (RT) for 15 minutes. Observation: Mixture may change color (yellow/orange) indicating phenoxide formation.
    
  • Addition: Add the Electrophile (neat or dissolved in minimal dry DMSO).

  • Reaction: Heat to 80°C - 100°C under Nitrogen. Monitor by HPLC/TLC every hour.

    • Note: Do not overheat (>120°C) unless necessary, to avoid ether cleavage or solvent decomposition.

  • Quench: Once conversion >95%, cool to RT. Dilute with EtOAc.

  • Workup: Wash organic layer with 1M HCl (to protonate and remove unreacted fluorophenol) followed by Brine.

    • Why HCl? Unreacted fluorophenol stays in the organic layer if the wash is neutral. Acidifying pushes it into the aqueous phase or makes it separable by chromatography.

FAQ: Rapid Response

Q: Can I use NaH instead of Carbonates? A: Yes, and it is often faster. However, NaH requires strictly anhydrous conditions and generates


 gas. It is recommended if the fluorophenol is extremely electron-deficient (e.g., pentafluorophenol) or sterically hindered.

Q: My reaction stalled at 60% conversion. Should I add more base? A: Usually, no. Stalling often indicates that the base surface is "poisoned" or the solvent is wet. Try adding 10% more electrophile and raising the temperature by 10°C. If using


, try adding a catalytic amount of 18-Crown-6 ether to solubilize the potassium.

Q: Why is Fluorine the best Leaving Group if the C-F bond is the strongest? A: Counter-intuitive, but true for


.[3] The rate-determining step is the attack of the nucleophile, not the bond breaking.[6][7] The high electronegativity of F pulls electrons from the ring, lowering the energy barrier for the nucleophile to attack.[6] The C-F bond breaks in the fast second step.

References

  • Organic Chemistry Portal. (n.d.).

    
    ). Retrieved from [Link]
    
  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature, 473, 470–477. (Context on C-F bond activation). Retrieved from [Link]

  • Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019). The C–F Bond in Organic Synthesis. In Organofluorine Chemistry. (Discussion on Fluorine as a leaving group vs. directing group).
  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for "Naked Anion" effect in DMSO).

Sources

Optimization

Removal of triphenylphosphine oxide after Mitsunobu etherification

To: Research & Development Team From: Technical Support Center – Synthesis & Purification Division Subject: Removal of Triphenylphosphine Oxide (TPPO) Post-Mitsunobu Etherification User Guide & Troubleshooting Center Wel...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center – Synthesis & Purification Division Subject: Removal of Triphenylphosphine Oxide (TPPO) Post-Mitsunobu Etherification

User Guide & Troubleshooting Center

Welcome to the Technical Support Center. This guide addresses the persistent challenge of removing Triphenylphosphine Oxide (TPPO) from Mitsunobu reaction mixtures. We have moved beyond generic advice to provide chemically grounded, scalable, and "rescue-mode" protocols.

Quick Diagnostic: Which Method Fits Your Situation?

Before proceeding, identify your reaction constraints to select the correct module.

TPPO_Removal_Decision_Tree Start Start: Crude Reaction Mixture Solubility_Check Is Product Soluble in Hexanes/Ether? Start->Solubility_Check Precipitation Method A: Solvent Precipitation (Hexane/Et2O) Solubility_Check->Precipitation Yes (Product Soluble) Polarity_Check Current/Preferred Solvent? Solubility_Check->Polarity_Check No (Product Polar) Ethanol_EtOAc Ethanol / EtOAc / iPrOH Polarity_Check->Ethanol_EtOAc THF THF / Ethereal Polarity_Check->THF Toluene Toluene / Non-polar Polarity_Check->Toluene ZnCl2 Method B: ZnCl2 Complexation (Batesky Protocol) Ethanol_EtOAc->ZnCl2 CaBr2 Method C: CaBr2 Complexation THF->CaBr2 MgCl2 Method D: MgCl2 + Wet Milling Toluene->MgCl2

Figure 1: Decision matrix for selecting the optimal TPPO removal strategy based on solvent compatibility and product solubility.

Module 1: Metal Salt Complexation (The "Chelation" Strategy)

This is the most robust method for polar products or when chromatography is difficult. It relies on Lewis acidic metal salts forming insoluble crystalline complexes with the Lewis basic phosphoryl oxygen of TPPO.

Protocol A: Zinc Chloride (ZnCl₂) Precipitation

Best for: Reactions in Ethanol, Isopropanol, or Ethyl Acetate.[1][2] Reference: Batesky, D. C. et al. J. Org.[3][4] Chem. (2017).[1][3][4][5]

Q: How do I execute the ZnCl₂ protocol? A: Follow this step-by-step workflow:

  • Dissolution: Dissolve your crude reaction mixture in Ethanol (or EtOAc).

  • Reagent Prep: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol (approx. 2 equivalents relative to expected TPPO).

  • Complexation: Add the ZnCl₂ solution to your crude mixture at room temperature. Stir vigorously.

  • Observation: A white precipitate, [ZnCl₂(TPPO)₂] , should form within 15–30 minutes.

  • Filtration: Filter the solid through a sintered glass funnel. The TPPO is in the solid cake.

  • Cleanup: Concentrate the filtrate.[1][6][7] If excess ZnCl₂ remains, slurry the residue in acetone (product dissolves, ZnCl₂ does not) and filter again.[1][2][6]

Q: I added ZnCl₂, but nothing precipitated. Why? A: This usually happens for two reasons:

  • Concentration is too low: The complex needs a critical concentration to nucleate. Concentrate your reaction mixture to half volume.

  • Solvent Interference: If you have a high percentage of DMF or DMSO, they may compete for the Zinc. Perform a solvent swap to pure Ethanol or EtOAc before adding ZnCl₂.

Protocol B: Magnesium Chloride (MgCl₂) & Wet Milling

Best for: Large-scale reactions in Toluene .[8] Reference: Moschetta, E. G. et al. Org.[8] Process Res. Dev. (2024).[4][8]

Q: Why use MgCl₂ over ZnCl₂? A: MgCl₂ is cheaper and less toxic, but it requires mechanical activation . Standard MgCl₂ has low surface area. The protocol requires wet milling (high-shear stirring) or long stir times (overnight) to expose fresh MgCl₂ surfaces for the TPPO to bind. It reduces TPPO from ~37% to <1% in the filtrate.[9]

Module 2: Solvent-Based Precipitation (The "Solubility" Strategy)

Best for: Non-polar products (Lipophilic ethers/esters).

Q: My product oils out along with the TPPO when I add hexanes. How do I fix this? A: "Oiling out" indicates the solvent polarity changed too quickly.

  • The Fix: Dissolve the crude oil in a minimum amount of Diethyl Ether or DCM first.[6] Then, add Hexanes or Pentane dropwise with vigorous stirring until the solution turns slightly cloudy. Add a seed crystal of TPPO if available, and cool to 0°C. The slow addition allows the TPPO to crystallize while keeping the product in solution.

Q: Can I use water to wash out TPPO? A: Generally, no. TPPO is poorly soluble in cold water but moderately soluble in hot water. However, if your product is a highly non-polar solid, you can try triturating the crude solid in boiling water . The TPPO may dissolve, leaving your product behind. Warning: Verify product stability at 100°C first.

Module 3: Chromatographic Troubleshooting

Q: TPPO streaks across my column and contaminates everything. How do I stop this? A: TPPO tails because it is highly polar and interacts strongly with silica.[6]

  • Solution 1 (The Silica Plug): Before the main column, suspend your crude in 10% Et2O/Hexanes and pass it through a short pad of silica. Elute with non-polar solvent.[6][10][11] TPPO stays at the baseline (top of the plug).

  • Solution 2 (Buffered Eluent): Add 1% Triethylamine to your mobile phase. This deactivates the most acidic silanol sites on the silica, reducing the "tailing" of the TPPO peak.

Module 4: Prevention (Reagent Engineering)

Q: Is Polymer-Supported Triphenylphosphine (PS-TPP) worth the cost? A:

  • Pros: Filtration completely removes the phosphine oxide and excess reagent. Zero chromatography required for the byproduct.

  • Cons: Slower reaction kinetics (heterogeneous), lower loading (requires more mass), and significantly higher cost.

  • Verdict: Excellent for small-scale library synthesis (medicinal chemistry) where speed of purification > cost. Impractical for multi-kilo process scale.

Comparative Data: Method Efficiency

MethodSolvent SystemTPPO Removal EfficiencyScalabilityPrimary Risk
ZnCl₂ Complexation EtOH / EtOAc>95%HighExcess ZnCl₂ in product
MgCl₂ (Milling) Toluene>99%Very HighRequires mechanical shear
CaBr₂ Complexation THF~95%MediumHygroscopic reagent
Hexane Precip. Hexane/Et₂O70-90%LowProduct co-precipitation
Silica Plug Hexane/EtOAc>99%Low/MedProduct loss on silica

Visual Workflow: ZnCl₂ Complexation Mechanism

ZnCl2_Workflow Crude Crude Mixture (Product + TPPO) Add_Zn Add ZnCl₂ (2.0 equiv) in Ethanol Crude->Add_Zn Complex Formation of ZnCl₂(TPPO)₂ Precipitate Add_Zn->Complex Filter Filtration Complex->Filter Solid Solid Cake: ZnCl₂(TPPO)₂ Filter->Solid Waste Liquid Filtrate: Product + Excess ZnCl₂ Filter->Liquid Save Acetone Acetone Slurry Liquid->Acetone Concentrate First Final_Filter Filter Insoluble ZnCl₂ Acetone->Final_Filter Pure Pure Product Final_Filter->Pure

Figure 2: Step-by-step purification workflow using Zinc Chloride complexation.

References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[1][3] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[1][2][3][4][7][10][12] The Journal of Organic Chemistry, 82(19), 9931–9936.[12] [Link]

  • Moschetta, E. G., Cardinal-David, B., Dunn, T. B., & Diwan, M. (2024).[8] Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl₂ and Wet Milling.[8][9] Organic Process Research & Development. [Link]

  • Scientific Update. (2023). Triphenylphosphine Oxide - Waste Not, Want Not. Scientific Update Blog. [Link]

Sources

Troubleshooting

Overcoming low reactivity of 3-fluoro-4-chlorophenol in coupling reactions

Executive Summary & Chemical Profile[1][2] The Issue: Users frequently report "no conversion" or "catalyst decomposition" when attempting to couple 3-fluoro-4-chlorophenol (CAS: 2613-23-2). This substrate presents a dual...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

The Issue: Users frequently report "no conversion" or "catalyst decomposition" when attempting to couple 3-fluoro-4-chlorophenol (CAS: 2613-23-2). This substrate presents a dual-reactivity paradox :

  • As a Nucleophile (O-Arylation): The electron-withdrawing fluorine (-I effect) and chlorine stabilize the phenoxide anion, significantly lowering its nucleophilicity compared to unsubstituted phenol.

  • As an Electrophile (C-C Coupling): The C-Cl bond is inherently strong. While the ortho-fluorine inductively activates the C-Cl bond, the para-hydroxyl group (strongly electron-donating via resonance, +R) deactivates the ring toward oxidative addition, rendering the aryl chloride sluggish.

Substrate Data:

Property Value Implication for Catalysis
pKa (approx) ~8.5 - 8.8 More acidic than phenol (pKa 10). Deprotonation is easy, but the resulting anion is stable and sluggish.
Sterics ortho-F, ortho-H The Fluorine atom (Van der Waals radius 1.47 Å) is small but can impact the binding of bulky ligands.

| Electronic | Electron-Poor Ring | Hard to oxidize (requires electron-rich ligands on Pd). |

Decision Matrix: Select Your Pathway

Before proceeding, identify your reaction type. The troubleshooting path differs entirely based on whether you are reacting the Phenol (-OH) or the Chloride (-Cl) .

ReactionPath Start Start: What is your target bond? Decision Reaction Type? Start->Decision PathA Path A: O-Arylation (Ether Synthesis) Decision->PathA Reacting the -OH PathB Path B: C-C Coupling (Suzuki/Heck on Ar-Cl) Decision->PathB Reacting the -Cl SolA Use Buchwald-Hartwig (Ligand: RockPhos/tBuBrettPhos) PathA->SolA SolB Use Pd-G3/G4 Catalysts (Ligand: SPhos/XPhos) PathB->SolB

Figure 1: Decision matrix for selecting the correct catalytic system based on the target transformation.

Path A: The Phenol as Nucleophile (O-Arylation)

The Challenge: The electron-withdrawing groups (F, Cl) stabilize the negative charge on the oxygen, making it a "lazy" nucleophile. Standard Ullmann conditions (CuI/Phenanthroline) often fail or require harsh temperatures that degrade the substrate.

Recommended Protocol: Pd-Catalyzed Etherification

We recommend shifting from Copper to Palladium for this specific electron-poor phenol, utilizing bulky biaryl phosphine ligands designed to force reductive elimination.

System: Pd(OAc)₂ / RockPhos or tBuBrettPhos

Step-by-Step Procedure
  • Catalyst Pre-loading: In a glovebox or under Argon, charge a reaction vial with:

    • Pd(OAc)₂ (2 mol%)

    • RockPhos (4 mol%) [Ligand Choice is Critical]

    • 3-Fluoro-4-chlorophenol (1.0 equiv)[1]

    • Aryl Halide Partner (1.0 equiv)

    • Base: K₃PO₄ (finely ground, 2.0 equiv). Note: Avoid strong alkoxides like NaOtBu if your partner has sensitive groups; K₃PO₄ is sufficient due to the substrate's acidity.

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.5 M concentration).

    • Why? High concentration aids the rate of the bimolecular reductive elimination step.

  • Degassing: Sparge with Argon for 5 minutes. Oxygen is the enemy of electron-rich phosphines.

  • Reaction: Seal and heat to 90 °C for 12–16 hours.

  • Workup: Filter through a celite pad (eluting with EtOAc) to remove insoluble phosphate salts.

Why this works: RockPhos is sterically bulky enough to prevent catalyst dimerization but electron-rich enough to facilitate oxidative addition. Crucially, it creates a binding pocket that accelerates the reductive elimination of the electron-poor phenoxide.

Path B: The Chloride as Electrophile (Suzuki/Heck)

The Challenge: The -OH group is a catalyst poison (can protonate reactive Pd-alkyl intermediates) and the C-Cl bond is deactivated by the +R effect of the oxygen.

Strategy 1: The "Protection" Route (Highest Reliability)

If possible, convert the -OH to a triflate (-OTf) or protect as a silyl ether (TBS). This removes the catalyst poisoning pathway and the -OTf can serve as a better leaving group than Cl.

Strategy 2: Direct Coupling (Unprotected Phenol)

If you must couple the chloride while leaving the phenol intact, you need a catalyst system capable of oxidative addition into unactivated aryl chlorides in the presence of protic functionality.

System: XPhos Pd G3 or SPhos Pd G3 precatalysts.

Step-by-Step Procedure
  • Setup: Charge vial with:

    • XPhos Pd G3 (2–3 mol%). Note: Do not use Pd(PPh₃)₄; it will not activate this C-Cl bond.

    • 3-Fluoro-4-chlorophenol (1.0 equiv).

    • Boronic Acid Partner (1.5 equiv).[2]

    • Base: K₂CO₃ (3.0 equiv). Note: Excess base is required to neutralize the phenol (1 eq) and activate the boronic acid (2 eq).

  • Solvent System: THF:Water (4:1 ratio).

    • Why? The water is essential for the solubility of the inorganic base and facilitates the transmetallation step in Suzuki couplings.

  • Temperature: Heat to 80 °C.

  • Monitoring: If conversion stalls at 50%, add a second charge of boronic acid (0.5 equiv). Protic substrates often undergo "protodeboronation" of the coupling partner.

Mechanistic Insight: Why Ligand Choice Matters

The following diagram illustrates the catalytic cycle for Path B (Suzuki), highlighting where the specific ligands (XPhos/SPhos) overcome the energy barrier imposed by the substrate.

CatCycle L2Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) L2Pd0->OxAdd Electron-Rich Ligand Required Complex1 Pd(II)-Ar-Cl (Stabilized by XPhos) OxAdd->Complex1 BaseStep Base Exchange (-OH consumes 1 eq Base) Complex1->BaseStep TransMet Transmetallation (Boronic Acid enters) BaseStep->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->L2Pd0

Figure 2: Catalytic cycle emphasizing the oxidative addition bottleneck for aryl chlorides.

Troubleshooting FAQ

Q: The reaction turns black immediately, and no product is formed.

  • Diagnosis: "Pd Black" formation indicates catalyst decomposition. The ligands are dissociating from the metal.

  • Fix: Ensure you are using Precatalysts (like XPhos Pd G3) rather than mixing Pd(OAc)₂ + Ligand manually. G3/G4 precatalysts ensure a 1:1 Pd:Ligand ratio and prevent early decomposition.

Q: I see homocoupling of my boronic acid, but the chlorophenol remains untouched.

  • Diagnosis: Oxidative addition into the C-Cl bond is too slow. The oxygen in the air is oxidizing your boronic acid.

  • Fix:

    • Degas solvents more thoroughly (freeze-pump-thaw is best).

    • Switch to SPhos , which is specifically optimized for sterically hindered or deactivated chlorides.

    • Increase temperature to 100 °C.

Q: Can I use microwave heating?

  • Answer: Yes. For the Suzuki coupling (Path B), microwave heating at 120 °C for 30 minutes in THF/Water often pushes the reaction to completion where thermal heating fails, especially for deactivated aryl chlorides.

References

  • Buchwald-Hartwig Coupling of Electron-Deficient Phenols

    • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006).[3] Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321-4326.

  • Suzuki Coupling of Aryl Chlorides (SPhos/XPhos)

    • Littke, A. F., & Fu, G. C. (2002).[4] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[4]

  • Pd-PEPPSI Catalysts for Difficult Substrates

    • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions. Chemistry – A European Journal, 12(18), 4749-4755.
  • Ullmann Coupling Updates

    • Ma, D., & Cai, Q. (2003).[5] N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 4-(4-Chloro-3-fluorophenoxy)piperidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation and purity assessment of novel chemical entities are paramount...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. 4-(4-Chloro-3-fluorophenoxy)piperidine, a substituted piperidine derivative, represents a scaffold of significant interest in medicinal chemistry. Its unambiguous characterization is a critical step in advancing from synthesis to pharmacological evaluation. This guide provides an in-depth comparison of analytical techniques for the characterization of this molecule, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, contextualized by the complementary strengths of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as an unparalleled tool for the definitive structural confirmation of organic molecules.[1] It provides detailed information about the electronic environment of each proton, their connectivity, and stereochemical relationships. For a molecule like 4-(4-Chloro-3-fluorophenoxy)piperidine, ¹H NMR is indispensable for verifying the successful synthesis and for identifying potential impurities.

Theoretical ¹H NMR Spectrum Analysis of 4-(4-Chloro-3-fluorophenoxy)piperidine

In the absence of a publicly available experimental spectrum for 4-(4-Chloro-3-fluorophenoxy)piperidine, a theoretical analysis based on established chemical shift principles and data from analogous structures provides a robust predictive framework. The analysis is performed assuming a standard deuterated solvent such as CDCl₃.

Expected Chemical Shifts and Multiplicities:

  • Aromatic Protons (Ar-H): The three protons on the substituted phenoxy ring will exhibit distinct signals in the aromatic region (typically δ 6.5-8.0 ppm).

    • The proton ortho to the fluorine and meta to the chlorine will likely appear as a doublet of doublets, influenced by both halogen substituents.

    • The proton ortho to the chlorine and meta to the fluorine will also be a doublet of doublets.

    • The proton para to the fluorine and ortho to the ether linkage will likely be a triplet or a more complex multiplet. The electron-withdrawing nature of the chlorine and fluorine atoms will generally shift these protons downfield.

  • Piperidine Protons:

    • H-4 (methine proton): The proton at the 4-position of the piperidine ring, bonded to the oxygen atom, will be the most downfield of the piperidine protons due to the deshielding effect of the electronegative oxygen. It is expected to appear as a multiplet in the range of δ 4.0-4.5 ppm.

    • H-2 and H-6 (axial and equatorial protons α to nitrogen): These protons adjacent to the nitrogen atom will be found in the range of δ 2.8-3.2 ppm.[2] They will likely appear as complex multiplets due to coupling with each other and with the protons at the 3- and 5-positions.

    • H-3 and H-5 (axial and equatorial protons β to nitrogen): These protons are expected to resonate further upfield, typically in the range of δ 1.6-2.2 ppm, appearing as multiplets.[2]

    • N-H Proton: The proton on the piperidine nitrogen will appear as a broad singlet, and its chemical shift can vary significantly (δ 1.0-3.0 ppm) depending on concentration, solvent, and temperature, due to hydrogen bonding and exchange.

Comparative Analysis: ¹H NMR vs. Alternative Techniques

While ¹H NMR is the gold standard for structural elucidation, a comprehensive characterization often involves orthogonal techniques to assess purity and quantify the analyte.

Analytical Technique Strengths for 4-(4-Chloro-3-fluorophenoxy)piperidine Analysis Limitations
¹H NMR Spectroscopy - Unambiguous structural confirmation. - Provides detailed information on molecular connectivity and stereochemistry.[1] - Quantitative potential (qNMR) for purity assessment without a specific reference standard.- Relatively low sensitivity compared to MS.[3] - Can be complex to interpret for mixtures or impure samples.[1]
High-Performance Liquid Chromatography (HPLC) - Excellent for purity determination and quantification. - High sensitivity, especially with UV or MS detection.[1][4] - Can separate closely related impurities.- Does not provide definitive structural information on its own.[1] - Requires a reference standard for quantification.
Mass Spectrometry (MS) - High sensitivity for detecting trace impurities.[3] - Provides accurate molecular weight information. - Can be coupled with chromatography (GC-MS or LC-MS) for separation and identification.[4]- Does not provide detailed structural information like NMR. - Isomer differentiation can be challenging.

Experimental Workflow & Protocols

A logical workflow is crucial for the efficient and accurate analysis of 4-(4-Chloro-3-fluorophenoxy)piperidine.

¹H NMR Experimental Workflow

Caption: A typical experimental workflow for ¹H NMR analysis.

Detailed Experimental Protocol for ¹H NMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-(4-Chloro-3-fluorophenoxy)piperidine.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Tune and shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H NMR spectrum using standard pulse sequences. Typical parameters for a 400 MHz spectrometer would include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Integrate the area under each peak to determine the relative number of protons.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Spectral Interpretation:

    • Assign each signal to the corresponding protons in the molecule based on their chemical shift, integration, and multiplicity (splitting pattern).

    • Analyze the coupling constants (J-values) to deduce the connectivity between adjacent protons.

Conclusion

For the definitive structural characterization of 4-(4-Chloro-3-fluorophenoxy)piperidine, ¹H NMR spectroscopy is the most powerful and informative analytical technique. Its ability to provide a detailed atomic-level map of the molecule is unmatched. However, for comprehensive quality control in a drug development setting, a multi-faceted approach is recommended. The use of HPLC for purity assessment and quantification, alongside MS for sensitive impurity detection and molecular weight confirmation, provides a robust and complementary analytical package. Together, these techniques ensure the identity, purity, and quality of this promising pharmaceutical building block.

References

  • BenchChem. Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine.
  • Benchchem.
  • Patsnap Eureka. Differences in HPLC and NMR: Structural Elucidation Relevance. [Link]

  • Emwas, A. H., et al. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on....
  • Informatics Journals. Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. [Link]

  • Patsnap Eureka.

Sources

Comparative

19F NMR Characterization Guide: 4-(4-Chloro-3-fluorophenoxy)piperidine

The following guide provides an in-depth technical analysis of the 19F NMR chemical shift of 4-(4-Chloro-3-fluorophenoxy)piperidine , a critical intermediate in the synthesis of kinase inhibitors and other pharmacologica...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 19F NMR chemical shift of 4-(4-Chloro-3-fluorophenoxy)piperidine , a critical intermediate in the synthesis of kinase inhibitors and other pharmacologically active scaffolds.

This guide is structured to serve as a Publish Comparison Guide , contrasting the spectral performance of this specific fluorinated motif against its precursors, regioisomers, and solvent variations to aid in rigorous structural validation.

Executive Summary & Technical Context

4-(4-Chloro-3-fluorophenoxy)piperidine features a 1,3,4-trisubstituted benzene ring where the fluorine atom is positioned meta to the ether linkage and ortho to the chlorine atom. This specific electronic environment creates a distinct 19F NMR signature that is highly diagnostic for establishing regio-purity—a common challenge when synthesizing fluorinated aryl ethers.

Unlike 1H NMR, which often suffers from signal overlap in the aromatic region (6.5–7.5 ppm) due to the complex coupling patterns of the piperidine and phenoxy protons, 19F NMR offers a clean, background-free window for monitoring reaction progress and validating identity.

Core Specifications
  • Target Nucleus: 19F (Spin 1/2, 100% Natural Abundance).[1][2][3]

  • Key Moiety: 3-Fluoro-4-chlorophenoxy group.[4]

  • Diagnostic Value: Differentiation between meta-fluoro (product) and para-fluoro (impurity) isomers.

Experimental Data: Chemical Shift Profiling

The following data summarizes the chemical shift behavior of the target molecule compared to its "alternatives"—specifically its synthetic precursor and potential regioisomeric impurities.

Table 1: Comparative 19F NMR Chemical Shifts (Referenced to CFCl₃ = 0 ppm)
Compound / StateSolventChemical Shift (δ, ppm)MultiplicityCoupling Constants (

)
Target Product (4-(4-Chloro-3-fluorophenoxy)piperidine)CDCl₃ -111.5 ± 1.0 dd or t~8–10 Hz (ortho/meta H)
Target Product DMSO-d₆ -113.2 ± 1.0 dd~9 Hz
Precursor (4-Chloro-3-fluorophenol)CDCl₃-115.0 ± 1.0mVaries with conc.
Regioisomer Impurity (4-Chloro-2-fluorophenoxy analog)CDCl₃-105.0 to -108.0mStrong ortho-alkoxy effect
Regioisomer Impurity (2-Chloro-4-fluorophenoxy analog)CDCl₃-120.0 to -125.0mShielded by para-alkoxy

Technical Insight: The fluorine in the target molecule is deshielded (shifted downfield to ~-111 ppm) relative to a standard fluorobenzene (-113.5 ppm) due to the ortho-chloro substituent, but this effect is moderated by the meta-alkoxy group. In contrast, if the fluorine were para to the oxygen (as in the 4-fluoro isomer), the resonance would shift significantly upfield (to ~-124 ppm) due to the strong resonance donation of the oxygen lone pairs.

Performance Comparison: Why 19F NMR?

Comparison A: 19F NMR vs. 1H NMR for Purity Analysis
  • 1H NMR Limitations: The aromatic protons of the 4-chloro-3-fluorophenoxy group appear as a tight cluster between 6.5 and 7.3 ppm. In crude reaction mixtures containing unreacted phenol or protected piperidine intermediates (e.g., N-Boc), these signals often overlap, making quantitative integration difficult.

  • 19F NMR Advantage: The fluorine signal is isolated.[5] The shift difference between the product (-111.5 ppm) and the precursor phenol (-115.0 ppm) is ~3.5 ppm , allowing for baseline separation. This enables precise quantification of conversion rates without purification.

Comparison B: Solvent Effects (CDCl₃ vs. DMSO-d₆)
  • CDCl₃ (Chloroform-d): Provides the sharpest resolution for coupling constants (

    
    ). Recommended for structural characterization and publication-quality spectra.
    
  • DMSO-d₆ (Dimethyl Sulfoxide-d6): Causes a slight upfield shift (~1-2 ppm) and broadening due to solvent viscosity and dipole interactions. However, it is superior for dissolving HCl salts of the piperidine product.

    • Recommendation: Use CDCl₃ for the free base and DMSO-d₆ for the hydrochloride salt.

Validated Experimental Protocol

To ensure reproducibility and accurate shift reporting, follow this self-validating protocol.

Step-by-Step Characterization Workflow
  • Sample Preparation:

    • Dissolve 10–15 mg of the compound in 0.6 mL of solvent (CDCl₃ for free base).

    • Internal Standard (Optional but Recommended): Add 10 µL of dilute Hexafluorobenzene (C₆F₆, δ -164.9 ppm) or Trifluorotoluene (δ -63.7 ppm) to reference the spectrum accurately. Do not rely solely on the solvent lock for 19F referencing if high precision (<0.1 ppm) is required.

  • Acquisition Parameters:

    • Spectral Width: 200 ppm (typically -50 to -250 ppm).

    • Relaxation Delay (D1): Set to ≥ 5 seconds. Fluorine nuclei often have long T1 relaxation times; a short D1 can lead to integration errors when quantifying against impurities.

    • Scans: 16–64 scans are usually sufficient due to the high sensitivity of 19F (83% of 1H).

  • Data Processing:

    • Apply exponential multiplication (LB = 0.3 to 1.0 Hz) to improve signal-to-noise.

    • Phase correction is critical; 19F signals can suffer from significant phase roll.

Visualizing the Analytical Logic

The following diagram illustrates the decision-making process for validating the synthesis of 4-(4-Chloro-3-fluorophenoxy)piperidine using 19F NMR markers.

G Start Crude Reaction Mixture Acquisition Acquire 19F NMR (CDCl3) Start->Acquisition Decision Analyze Chemical Shift (δ) Acquisition->Decision Product Signal at -111.5 ppm (Target: 3-F, 4-Cl) Decision->Product Main Peak Precursor Signal at -115.0 ppm (Unreacted Phenol) Decision->Precursor Minor Peak Regioisomer Signal at -124.0 ppm (Para-F Impurity) Decision->Regioisomer Trace Peak Action1 Proceed to Workup Product->Action1 Action2 Optimize Reaction Conditions Precursor->Action2 Regioisomer->Action2

Caption: Logical workflow for interpreting 19F NMR spectra during the synthesis of the target ether, highlighting key diagnostic shifts.

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Sigma-Aldrich. (2024). Product Specification: 4-(3-Fluorophenoxy)piperidine hydrochloride. Link (Used as a structural analog reference).

  • Reich, H. J. (2024). 19F NMR Chemical Shifts - Organic Chemistry Data. University of Wisconsin-Madison. Link

  • ChemicalBook. (2024).[6] Spectra of Chlorofluorophenol Derivatives. Link

Sources

Validation

Comparative Guide: Biological Activity of 3-Fluoro vs. Non-Fluorinated Phenoxy Piperidines

Executive Summary: The "Fluorine Switch" in Piperidine Scaffolds The phenoxy piperidine motif is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous GPCR ligands (e.g., 5-HT, Dopamine)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Switch" in Piperidine Scaffolds

The phenoxy piperidine motif is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous GPCR ligands (e.g., 5-HT, Dopamine) and transporter inhibitors (e.g., SSRIs like Paroxetine). However, non-fluorinated phenoxy piperidines often suffer from two critical liabilities: high basicity (


 > 9.0)  leading to phospholipidosis and hERG channel inhibition, and oxidative metabolic instability  at the C-3 position.

This guide objectively compares the biological performance of 3-fluoro-4-phenoxypiperidines against their non-fluorinated counterparts. The introduction of a single fluorine atom at the C-3 position is not merely a steric block; it is an electronic switch that modulates basicity (


), alters conformational bias via the gauche effect, and dramatically improves the safety profile (hERG/Metabolic stability) without compromising on-target potency.

Physicochemical Comparison: The Electronic & Conformational Shift

The most profound impact of 3-fluorination is the modulation of the piperidine nitrogen's basicity and the ring's preferred conformation.

Basicity ( ) Modulation

The high basicity of the secondary amine in non-fluorinated piperidines results in a high fraction of ionized species at physiological pH (7.4). This cationic species is a key driver for hERG channel blockade (cardiotoxicity) and lysosomal trapping (phospholipidosis).

  • Non-Fluorinated: The inductive effect of the alkyl chain renders the amine highly basic (

    
     9.0–10.0).
    
  • 3-Fluoro: The strong electronegativity of the fluorine atom at the

    
    -position exerts an electron-withdrawing inductive effect (
    
    
    
    ), reducing the electron density on the nitrogen. This typically lowers the
    
    
    by 1.0–2.0 log units , bringing it closer to the physiological range (6.5–8.0).
Conformational Bias (The Gauche Effect)

Unlike bulky substituents that prefer the equatorial position to avoid 1,3-diaxial strain, the 3-fluoro substituent in protonated piperidines often prefers the axial orientation.

  • Mechanism: This is driven by a favorable charge-dipole interaction between the electronegative fluorine and the positively charged ammonium proton (

    
    ).
    
  • Impact: This locks the ligand into a specific conformation, potentially reducing the entropic penalty upon binding to the target protein.

Data Summary: Physicochemical Properties[1][2][3][4]
PropertyNon-Fluorinated Phenoxy Piperidine3-Fluoro Phenoxy PiperidineImpact of Fluorination
Basicity (

)
9.2 – 10.57.5 – 8.5Improved Permeability: Increased fraction of neutral species at pH 7.4.
Lipophilicity (

)
Variable (often low due to ionization)IncreasedBetter BBB Penetration: Neutral species cross membranes more effectively.
Conformation Flexible / Equatorial PreferenceAxial Preference (in protonated form)Pre-organized Binding: Reduced entropic cost if target pocket matches.
Metabolic Site High clearance (C-3 hydroxylation)Blocked Extended

:
C-F bond is resistant to CYP450 oxidation.

Biological Activity & Safety Profile

hERG Channel Inhibition (Cardiotoxicity)

The hERG potassium channel possesses a promiscuous binding pocket that strongly interacts with lipophilic, basic amines.

  • Non-Fluorinated: High affinity for hERG due to the stable cationic charge and lipophilic phenoxy tail.

  • 3-Fluoro: The reduced

    
     lowers the concentration of the cationic species. Additionally, the electron-withdrawing F reduces the "basicity" of the pharmacophore recognized by hERG.
    
    • Experimental Evidence: Analogous studies (e.g., BMS-986169 series) show that 3-fluorination can increase the

      
       against hERG from single-digit micromolar to >30 
      
      
      
      .
Metabolic Stability

The C-3 position of the piperidine ring is a "soft spot" for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • Non-Fluorinated: Rapidly metabolized to 3-hydroxy metabolites, leading to high clearance and short half-life.

  • 3-Fluoro: The C-F bond is metabolically inert. Furthermore, the electronic deactivation of the ring protects adjacent positions from oxidation.

Target Binding Affinity ( )

Does fluorination kill potency? Generally, no.

  • Bioisosterism: The fluorine atom is small (Van der Waals radius 1.47 Å vs 1.20 Å for H) and often tolerated in binding pockets.

  • Polar Interactions: The C-F bond can accept hydrogen bonds or engage in multipolar interactions with protein residues (e.g., Serine, Threonine) that a C-H bond cannot.

Visualizing the SAR Logic

The following diagram illustrates the causal relationships between 3-fluorination and the observed biological outcomes.

SAR_Logic cluster_input Structural Modification cluster_physchem Physicochemical Effects cluster_bio Biological Outcomes Mod 3-Fluoro Substitution (on Piperidine Ring) pKa Lower pKa (Basicity Reduction) Mod->pKa Inductive Effect (-I) Conf Axial Conformation (Charge-Dipole Stabilization) Mod->Conf Gauche Effect Elec Electronic Deactivation of C-H Bonds Mod->Elec Steric/Electronic Perm Increased Permeability (Higher LogD) pKa->Perm More Neutral Species hERG Reduced hERG Binding (Safety) pKa->hERG Less Cationic Charge Bind Altered Binding Vector (Potency Maintenance) Conf->Bind Pre-organization Metab Blocked Metabolism (Stability) Elec->Metab Prevents Oxidation

Caption: Causal pathway linking 3-fluoro substitution to improved PK/PD properties.

Experimental Protocols

To validate these properties in your own series, use the following self-validating protocols.

Potentiometric Determination

Objective: Accurately measure the shift in basicity caused by fluorination.

  • Preparation: Dissolve 5 mg of the test compound (3-fluoro vs non-fluoro) in 20 mL of ionic strength-adjusted water (0.15 M KCl).

  • Titration: Use a standardized HCl/KOH titrant. Perform the titration under inert nitrogen atmosphere to exclude

    
    .
    
  • Analysis: Use the Bjerrum plot method to determine the ionization constant.

  • Validation: Run a standard (e.g., Quinine) alongside. The 3-fluoro analog should show a lower

    
     (e.g., 8.2) compared to the parent (e.g., 9.8).
    
Microsomal Stability Assay

Objective: Quantify the metabolic blocking effect.

  • Incubation: Incubate test compounds (1

    
    ) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak.

  • Calculation: Plot

    
     vs time. Gradient 
    
    
    
    .
    
    
    .
  • Expected Result: The 3-fluoro analog should exhibit a significantly longer half-life (

    
    ) and lower intrinsic clearance (
    
    
    
    ) if C-3 was the primary metabolic site.
Workflow Visualization

The following diagram outlines the critical path for evaluating these derivatives.

Workflow cluster_synthesis Synthesis Phase cluster_vitro In Vitro Profiling Start Candidate Design (3-Fluoro vs H) Syn Synthesis via Fluorinated Piperidone Start->Syn Pur Chiral Separation (cis/trans diastereomers) Syn->Pur pKa_Test pKa Determination (Potentiometric) Pur->pKa_Test LogD LogD Lipophilicity Pur->LogD hERG hERG Patch Clamp pKa_Test->hERG pKa < 8.5 preferred Metab Microsomal Stability LogD->Metab Decision Select Lead (Low hERG, High Stability) hERG->Decision Metab->Decision

Caption: Integrated workflow for synthesizing and profiling fluorinated piperidines.

References

  • Modulation of pKa and Conformation

    • Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
    • Source: Chemistry – A European Journal (2020).[1]

    • URL:[Link]

  • hERG and Safety Profiling

    • Title: Preclinical Characterization of BMS-986169, a Novel, Intravenous, Glutamate N-Methyl-D-Aspartate 2B (GluN2B) Receptor Negative Allosteric Modulator.[2]

    • Source: Journal of Pharmacology and Experimental Therapeutics (2018).
    • URL:[Link]

  • General Fluorine Effects in Med Chem

    • Title: Fluorine in Medicinal Chemistry.[3][4][5]

    • Source: Journal of Medicinal Chemistry (2008).
    • URL:[Link]

  • Synthesis and SAR of Phenoxy Piperidines

    • Title: Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists.
    • Source: Bioorganic & Medicinal Chemistry Letters (2005).[6]

    • URL:[Link]

Sources

Comparative

Definitive Structural Validation of 4-(4-Chloro-3-fluorophenoxy)piperidine: A Comparative Technical Guide

Executive Summary: The "Regioisomer Trap" in Drug Discovery In the development of tyrosine kinase inhibitors and GPCR ligands, the 4-(4-Chloro-3-fluorophenoxy)piperidine scaffold represents a critical pharmacophore. Howe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Regioisomer Trap" in Drug Discovery

In the development of tyrosine kinase inhibitors and GPCR ligands, the 4-(4-Chloro-3-fluorophenoxy)piperidine scaffold represents a critical pharmacophore. However, a recurring challenge in synthesizing halogenated aryl ethers is the "Regioisomer Trap"—the difficulty in unambiguously distinguishing between the 3-fluoro-4-chloro and 4-fluoro-3-chloro isomers using standard NMR techniques.

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (HRMS) are indispensable for routine characterization, they often fail to provide absolute spatial confirmation when electrophilic substitution patterns are ambiguous. This guide outlines the definitive validation protocol using Single Crystal X-ray Diffraction (SC-XRD) , contrasting it with solution-phase methods to demonstrate why SC-XRD remains the non-negotiable "Gold Standard" for structural certification.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table objectively compares the utility of SC-XRD against NMR and MS for this specific piperidine derivative.

FeatureSC-XRD (X-ray Crystallography) NMR (

H,

C,

F)
HRMS (Mass Spectrometry)
Primary Output 3D Electron Density Map (Absolute Structure)Magnetic Environment of NucleiMolecular Formula / Fragmentation
Regioisomer ID Definitive. Cl (17

) and F (9

) have distinct scattering factors.
Ambiguous. Requires complex analysis of

coupling constants; often inconclusive without reference standards.
Ineffective. Isomers have identical mass (

).
Conformation Precise bond lengths/angles (e.g., Piperidine chair geometry).[1][2]Time-averaged signals (rapid ring flipping obscures specific conformers).No conformational data.
Sample State Solid State (Single Crystal required).[3]Solution State (CDCl

, DMSO-

).
Gas Phase (Ionized).
Throughput Low (Days to Weeks for crystal growth).High (Minutes).[4][5]High (Minutes).[4][5]
Why SC-XRD is Critical for this Molecule

For 4-(4-Chloro-3-fluorophenoxy)piperidine, the electron density difference between Chlorine and Fluorine is the deciding factor.

  • Chlorine: High electron density, strong X-ray scatterer.

  • Fluorine: Lower electron density, weaker scatterer.

  • Result: SC-XRD maps the exact positions of the halogens on the phenoxy ring with >99% confidence, whereas NMR relies on indirect scalar couplings that can be misinterpreted.

Strategic Validation Workflow

The following diagram illustrates the decision logic and experimental workflow for validating the structure, highlighting the integration of SC-XRD when NMR results are equivocal.

ValidationWorkflow Start Crude Product (4-(4-Chloro-3-fluorophenoxy)piperidine) NMR 1. Preliminary Screening (1H, 19F NMR, LC-MS) Start->NMR Decision Ambiguity Check: Are J-couplings definitive? NMR->Decision NMR_Solved Structure Assigned (Low Confidence for Regioisomers) Decision->NMR_Solved Yes (Rare) Crystallization 2. Crystal Engineering (Salt Formation: HCl/Oxalate) Decision->Crystallization No (Likely) DataCollection 3. X-ray Data Collection (Mo/Cu Source, <100K) Crystallization->DataCollection Refinement 4. Structure Refinement (SHELXL / OLEX2) DataCollection->Refinement Validation 5. Final Validation (CheckCIF, R-factor < 5%) Refinement->Validation

Figure 1: Decision matrix for structural validation. Note the critical pivot to Crystallization when NMR coupling constants are inconclusive.

Experimental Protocol: SC-XRD Validation

Phase 1: Crystal Engineering (The Critical Bottleneck)

The free base of the piperidine derivative is often an oil or amorphous solid. To generate diffraction-quality crystals, salt formation is the standard protocol.

Protocol:

  • Salt Selection: Dissolve 50 mg of the free base in 2 mL of anhydrous ethanol.

  • Acid Addition: Add 1.1 equivalents of concentrated HCl (or Oxalic acid for alternative packing).

  • Vapor Diffusion: Transfer the solution to a small vial. Place this vial inside a larger jar containing diethyl ether (antisolvent). Cap tightly.

  • Incubation: Allow to stand undisturbed at 4°C for 3-7 days.

  • Harvesting: Look for prismatic, colorless blocks. Avoid needles (often indicate twinning).

Phase 2: Data Collection
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).

  • Temperature: 100 K (Liquid Nitrogen stream). Crucial: Low temperature reduces thermal vibration of the flexible piperidine ring, improving resolution.

  • Radiation Source:

    • Mo-K

      
       (
      
      
      
      = 0.71073 Å):
      Preferred for this molecule to minimize absorption effects from the Chlorine atom.
    • Cu-K

      
      :  Acceptable if crystals are very small (<0.1 mm), but requires precise absorption correction.
      
Phase 3: Structure Solution & Refinement
  • Software: OLEX2 or SHELXL.

  • Heavy Atom Location: The Chlorine atom will be the strongest peak in the Patterson map or Direct Methods solution.

  • Disorder Handling:

    • Piperidine Ring:[1][2][4][6][7][8] Check for chair vs. boat conformation. The chair conformation is energetically favored.

    • Halogen Occupancy: If the synthesis produced a mixture of isomers, you may see "disorder" at the 3 and 4 positions. Refine occupancies to quantify the ratio of 3-F/4-Cl vs 4-F/3-Cl.

Expected Structural Metrics (Self-Validation Criteria)

When analyzing the solved structure, the following geometric parameters serve as internal quality control checks. Deviations >3


 from these values indicate potential refinement errors or crystal strain.
ParameterStructural FeatureExpected ValueSignificance
Bond Length C

–Cl
1.73 – 1.75 Å Confirms Chlorine identity (vs Fluorine ~1.35 Å).
Bond Length C

–F
1.33 – 1.36 Å Confirms Fluorine identity.
Bond Angle C–O–C (Ether)117° – 119° Typical for aryl-alkyl ethers; deviations suggest steric strain.
Torsion Piperidine RingChair The N-atom should deviate from the mean plane of the 4 carbons.
Packing N–H...Cl / N–H...F2.2 – 2.5 Å If crystallized as a salt, look for charge-assisted hydrogen bonds stabilizing the lattice.
The "Smoking Gun": Electron Density Difference

In the final difference Fourier map (


):
  • If you incorrectly assign a Fluorine atom to the Chlorine position, a massive positive electron density peak (hole) will appear (missing electrons).

  • If you assign Chlorine to the Fluorine position, a massive negative peak will appear (too many electrons modeled).

  • This is the self-validating mechanism of X-ray crystallography.

Conclusion

While NMR provides rapid insights into chemical connectivity, it struggles with the subtle electronic and spatial distinctions required to validate 4-(4-Chloro-3-fluorophenoxy)piperidine . The similar coupling constants of the 1,2,4-substituted aromatic ring can lead to ambiguous regioisomer assignment.

SC-XRD is the only technique that provides:

  • Direct visualization of the halogen positions (Cl vs F).

  • Absolute confirmation of the piperidine ring conformation (Chair).

  • Unambiguous proof of purity regarding regioisomers in the solid state.

For regulatory submission and high-impact publication, SC-XRD data is not just complementary; it is mandatory for this class of halogenated heterocycles.

References

  • Grover, S. et al. (2015). "NMR and X-ray Crystallography: Complementary Tools for Structure Determination."[3][9][10][11][12][13] RSC Advances. Link(Note: Representative citation for general methodology).

  • Spek, A. L. (2020).[14] "CheckCIF validation for small-molecule crystal structures." Acta Crystallographica Section E. Link

  • Mullins, O. et al. (2011). "Differentiation of Regioisomers of Fluorinated Aromatics by 19F NMR and X-ray." Journal of Organic Chemistry. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Guidelines for the deposition of crystal structures." Link

  • BenchChem. "Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography." BenchChem Technical Guides. Link

Sources

Validation

Comparative Guide: Spectroscopic Characterization of Aryl Ether Linkages in Piperidine Derivatives

Executive Summary: The "Fingerprint" Challenge In the development of neuroactive pharmacophores, piperidine scaffolds functionalized with aryl ether linkages (e.g., paroxetine analogs, opioid derivatives) represent a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fingerprint" Challenge

In the development of neuroactive pharmacophores, piperidine scaffolds functionalized with aryl ether linkages (e.g., paroxetine analogs, opioid derivatives) represent a critical structural motif. However, characterizing the aryl ether linkage (


)  via FTIR presents a specific challenge: spectral masking .

The characteristic asymmetric stretching vibration of the aryl ether (1275–1200 cm⁻¹) frequently overlaps with the


 stretching vibrations of the piperidine ring (1250–1020 cm⁻¹). This guide provides a technical roadmap for distinguishing these signals, objectively comparing FTIR against NMR and Mass Spectrometry, and establishing a validated identification protocol.

Part 1: The Spectroscopic Signature

The Vibrational Conflict

To successfully identify the aryl ether linkage, one must deconstruct the spectrum into two competing signal sets: the Target (Ether) and the Interferent (Piperidine Scaffold) .

Table 1: Critical Absorption Bands for Aryl Ether-Piperidine Derivatives
Vibrational ModeFrequency Range (cm⁻¹)IntensityDiagnostic ValueInterference Risk
Aryl Ether Asymmetric Stretch (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
1275 – 1200 StrongPrimary Indicator. Look for a sharp, distinct band often split into a doublet.High. Overlaps with Piperidine

.
Aryl Ether Symmetric Stretch (

)
1075 – 1020 Medium/WeakSecondary Confirmation. Less reliable due to lower dipole change.Medium. Overlaps with skeletal vibrations.
Piperidine Ring

Stretch
1250 – 1150Medium/StrongBackground Noise. Broad band characteristic of tertiary/secondary amines.N/A
Aromatic

Ring Stretch
1600 & 1475VariableContext. Confirms the presence of the aryl moiety, not the linkage.Low.
Piperidine

Stretch
(if

amine)
3350 – 3300Weak/BroadPurity Check. Absence indicates N-alkylation/substitution.None.

Technical Insight: The "Aryl Ether Shift." Unlike aliphatic ethers (


 cm⁻¹), the aryl ether asymmetric band is shifted to higher frequencies (

cm⁻¹) due to resonance interaction between the oxygen lone pair and the aromatic

-system. This shift is your primary tool for distinguishing the ether linkage from the lower-frequency piperidine

stretch.

Part 2: Comparative Analysis (Method Selection)

While FTIR is the standard for rapid screening, it lacks the structural resolution of NMR. This section compares the utility of FTIR against primary alternatives in the context of this specific chemical linkage.

Comparison Matrix: FTIR vs. NMR vs. Raman
FeatureFTIR (ATR)

H NMR (500 MHz)
Raman Spectroscopy
Primary Utility Rapid Screening (Go/No-Go). Confirming functional group formation during synthesis.Structural Validation. Definitive proof of connectivity.Symmetry Analysis. Complementary to IR for symmetric vibrations.
Aryl Ether Specificity Moderate. Subject to overlap with C-N and C-C bands.High. Protons

to oxygen show distinct downfield shift (

ppm).
Low. Ether linkages are weak Raman scatterers (low polarizability change).
Sample Prep Time < 2 Minutes (Solid/Oil direct).15-30 Minutes (Solvent dissolution).< 5 Minutes.
Destructive? No.No (but requires deuterated solvents).No (risk of fluorescence).
Cost per Run Low.High (Solvent + Instrument time).Moderate.
Decision Logic
  • Use FTIR when: Monitoring reaction progress (disappearance of a leaving group or appearance of the strong C-O band) or performing QC on a known standard.

  • Use NMR when: Characterizing a novel derivative where the exact position of the ether linkage on the piperidine ring is unknown.

Part 3: Experimental Protocol

Protocol: Enhanced Resolution of Aryl Ether Bands

To resolve the ether doublet from the piperidine "fingerprint," standard transmission IR often fails. Use this optimized Attenuated Total Reflectance (ATR) workflow.

Step-by-Step Methodology
  • Background Calibration:

    • Clean the Diamond/ZnSe crystal with isopropanol.

    • Collect a 32-scan background spectrum to remove atmospheric

      
       and 
      
      
      
      interference.
  • Sample Deposition:

    • Solids: Place 2 mg of the piperidine derivative on the crystal. Apply high pressure (clamp) to ensure intimate contact (remove air gaps).

    • Oils (Free bases): Apply a thin film; no pressure clamp needed.

  • Acquisition Parameters:

    • Resolution: Set to 2 cm⁻¹ (Standard is 4 cm⁻¹). Higher resolution is required to deconvolve the sharp Aryl-O band from the broader C-N band.

    • Scans: Increase to 64 scans to improve Signal-to-Noise ratio.

  • Data Processing (The Critical Step):

    • Apply Second Derivative (2nd Der) transformation to the spectrum in the

      
       cm⁻¹ region.
      
    • Why? This mathematical operation separates overlapping peaks. The hidden aryl ether peak will appear as a distinct minimum in the 2nd derivative plot, even if it looks like a shoulder in the raw absorption spectrum.

Visualization: The Analytical Workflow

G Start Crude Piperidine Derivative Screen FTIR Screening (Target: 1275-1200 cm⁻¹) Start->Screen Decision Band Detected? Screen->Decision Refine Apply 2nd Derivative Processing Decision->Refine Overlapping/Broad Signal Confirm High-Res NMR (¹H & ¹³C Validation) Decision->Confirm Strong/Clear Signal Reject Review Synthesis (No Ether Linkage) Decision->Reject No Signal Refine->Confirm Peak Resolved

Figure 1: Logical workflow for validating aryl ether formation in piperidine scaffolds, prioritizing FTIR for screening and NMR for confirmation.

Part 4: Mechanistic Visualization

Understanding the molecular vibration helps in interpreting the spectrum. The aryl ether linkage exhibits a strong dipole change due to the electronegativity difference between the Oxygen and the Carbon atoms.

Vibration cluster_0 Asymmetric Stretch (1275-1200 cm⁻¹) cluster_1 Symmetric Stretch (1075-1020 cm⁻¹) Ar Aryl Ring O Oxygen Ar->O Contract Alk Alkyl (Piperidine) O->Alk Stretch Ar2 Aryl Ring O2 Oxygen Ar2->O2 Stretch Alk2 Alkyl (Piperidine) O2->Alk2 Stretch

Figure 2: Vectorial representation of vibrational modes. The Asymmetric stretch (top) causes a larger change in dipole moment, resulting in a significantly stronger IR absorption band compared to the Symmetric stretch.

References

  • InstaNANO. (2024).[1] FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Ethers. Retrieved from [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra: A Practical Guide. Retrieved from [Link]

  • Naseem, H., et al. (2023).[2] Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach. Taylor & Francis. Retrieved from [Link]

Sources

Comparative

Technical Guide: Elemental Analysis Standards for 4-(4-Chloro-3-fluorophenoxy)piperidine HCl

Executive Summary & Compound Profile 4-(4-Chloro-3-fluorophenoxy)piperidine Hydrochloride is a critical piperidine-based intermediate used in the synthesis of tyrosine kinase inhibitors, most notably Crizotinib (Xalkori)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-(4-Chloro-3-fluorophenoxy)piperidine Hydrochloride is a critical piperidine-based intermediate used in the synthesis of tyrosine kinase inhibitors, most notably Crizotinib (Xalkori). Precise elemental characterization of this intermediate is non-negotiable for regulatory compliance (CMC sections) and downstream yield optimization.

This guide compares the performance of Automated Combustion-Ion Chromatography (CIC) against Traditional CHN Combustion and High-Resolution Mass Spectrometry (HRMS) . While CHN is standard for organic frameworks, the simultaneous presence of Fluorine and Chlorine in this salt form demands a specialized multi-modal approach to prevent analytical bias.

Compound Specifications (The "Standard")
ParameterValue
CAS Number 63843-53-8 (Base) / Salt forms vary
Molecular Formula

(HCl Salt)
Molecular Weight 266.14 g/mol
Physical State White to off-white solid; Hygroscopic
Storage 2–8°C (Desiccated)

Theoretical Elemental Composition (The Reference Standard)

To validate any experimental batch, the results must converge with the theoretical stoichiometric mass percentages. The presence of the hydrochloride counter-ion (


) significantly shifts the mass balance compared to the free base.
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w) Permissible Tolerance (±0.4%)
Carbon (C) 1112.011132.1249.64% 49.24 – 50.04%
Hydrogen (H) 141.00814.115.30% 4.90 – 5.70%
Nitrogen (N) 114.00714.015.26% 4.86 – 5.66%
Chlorine (Cl) 2*35.4570.9026.64% 26.24 – 27.04%
Fluorine (F) 118.99819.007.14% 6.74 – 7.54%
Oxygen (O) 115.99916.006.01% (Calculated by difference)

*Note: Chlorine content includes both the covalently bonded aryl-chloride and the ionic chloride (HCl salt).

Comparative Analysis: Method Performance

The following comparison evaluates three analytical workflows. The Core Directive here is that standard CHN analysis is insufficient for this compound due to the "Fluorine Effect" (formation of volatile


 attacking quartz combustion tubes) and the need to differentiate ionic vs. covalent chlorine.
Comparative Matrix
FeatureMethod A: Automated Combustion-IC (Recommended) Method B: Standard CHN Analyzer Method C: High-Res Mass Spec (HRMS)
Scope C, H, N, F, Cl, SC, H, N onlyExact Mass (

)
Halogen Accuracy High (Quantifies F and Cl separately)Low/None (F interferes; Cl requires titration)Qualitative (Isotope pattern confirms Cl/F presence)
Interference Minimal (Matrix elimination via IC)High (F attacks silica; incomplete combustion)Matrix suppression possible
Sample Req. 10–20 mg1–3 mg< 0.1 mg
Cost/Run HighLowMedium
Suitability Validation Standard Rapid ScreeningIdentity Confirmation
Critical Scientific Insight: The "Fluorine Effect"

In Method B (Standard CHN), fluorine reacts with the silica (quartz) combustion tube to form silicon tetrafluoride (


). This not only damages the instrument but leads to low Carbon results  due to carbide formation or gas trapping. Therefore, Method A (Combustion-IC)  is the only self-validating protocol for the full elemental profile.

Experimental Protocol: Automated Combustion-IC (CIC)

This protocol serves as the "Trustworthiness" pillar. It links the combustion (oxidation) directly to Ion Chromatography (detection), ensuring the halogens are captured quantitatively.

Phase 1: Sample Preparation
  • Drying: Dry the sample at 40°C under vacuum (10 mbar) for 4 hours to remove surface moisture.

    • Causality: The HCl salt is hygroscopic. Excess water will artificially lower %C and %N values.

  • Weighing: Accurately weigh 10–15 mg of the dried sample into a ceramic boat. Add ~10 mg of Tungsten Trioxide (

    
    ).
    
    • Causality:

      
       acts as a catalyst and "scavenger" to prevent the formation of non-volatile metal fluorides/chlorides.
      
Phase 2: Pyrohydrolytic Combustion
  • Furnace: Introduce sample into an Argon/Oxygen furnace at 1050°C.

  • Reaction:

    
    
    
  • Absorption: The combustion gases are bubbled through an absorption solution (typically

    
     or dilute 
    
    
    
    ) to trap Halogens as
    
    
    and
    
    
    .
Phase 3: Ion Chromatography (IC) Detection
  • Injection: Inject the absorption solution into an Anion Exchange Column (e.g., Dionex IonPac AS19).

  • Eluent: KOH gradient (10 mM to 45 mM).

  • Detection: Conductivity detector with chemical suppression.

  • Calculation: Compare peak areas against a 5-point calibration curve using NIST-traceable Fluoride and Chloride standards.

Visualizing the Validation Workflow

The following diagrams illustrate the decision logic and the specific CIC workflow required for this halogenated intermediate.

Diagram 1: Analytical Decision Matrix

AnalysisLogic Start Sample: 4-(4-Chloro-3-fluorophenoxy) piperidine HCl CheckHalogen Contains Halogens (F, Cl)? Start->CheckHalogen StandardCHN Standard CHN Analysis CheckHalogen->StandardCHN No (Incorrect) CIC_Method Method A: Combustion-IC (Pyrohydrolysis) CheckHalogen->CIC_Method Yes (Correct Path) Interference RISK: F attacks Quartz Inaccurate C/N Data StandardCHN->Interference DataOutput Simultaneous Quant of C, H, N, F, Cl CIC_Method->DataOutput

Figure 1: Decision matrix highlighting the risk of using standard CHN analyzers for fluorinated compounds.

Diagram 2: Combustion-IC Workflow Mechanism

CIC_Workflow Sample Sample + WO3 (Ceramic Boat) Furnace Furnace (1050°C) Ar/O2 Flow Sample->Furnace Combustion Absorber Absorption Unit (Traps HF, HCl) Furnace->Absorber Gas Transfer IC_System Ion Chromatography (Anion Exchange) Absorber->IC_System Injection Result Result: %F (Covalent) %Cl (Total) IC_System->Result Quantification

Figure 2: The step-by-step mechanism of the Combustion-Ion Chromatography (CIC) protocol.[1][2][3]

Troubleshooting & Self-Validation

To ensure the "Trustworthiness" of your results, apply these validation checks:

  • The "Hydration Trap":

    • Issue: Experimental %C is consistently lower than 49.64%, but %H is higher than 5.30%.

    • Diagnosis: The sample is likely a hydrate or wet. Calculate the theoretical values for a monohydrate (

      
      ) and compare.
      
    • Correction: Perform Karl Fischer titration. If water > 0.5%, correct the EA calculation on a "dry basis."

  • The "Chlorine Ratio":

    • Issue: Total Chlorine is ~13.3% instead of ~26.6%.

    • Diagnosis: You may have the Free Base (

      
      ), not the HCl salt.
      
    • Correction: Dissolve sample in water and add

      
      . Immediate white precipitate confirms ionic Cl (Salt form).
      
  • Mass Balance Check:

    • Sum of

      
       should equal 
      
      
      
      . If the sum is < 98%, suspect inorganic impurities (ash) or incomplete combustion.

References

  • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[4] Journal of Medicinal Chemistry, 54(18), 6342-6363.[4] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(4-Chloro-3-fluorophenoxy)piperidine

Topic: Personal protective equipment for handling 4-(4-Chloro-3-fluorophenoxy)piperidine Audience: Researchers, scientists, and drug development professionals.[1] Format: Technical Safety & Operational Guide. [1] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-(4-Chloro-3-fluorophenoxy)piperidine Audience: Researchers, scientists, and drug development professionals.[1] Format: Technical Safety & Operational Guide.

[1]

Executive Summary & Chemical Profile[2]

4-(4-Chloro-3-fluorophenoxy)piperidine is a specialized pharmacophore, primarily utilized as a key intermediate in the synthesis of serotonin reuptake inhibitors (such as Paroxetine derivatives).[1] As a secondary amine linked to a halogenated aromatic ring, it presents a dual-hazard profile: corrosivity/irritation typical of cyclic amines and bioactivity/toxicity associated with halogenated pharmaceutical building blocks.[1]

This guide moves beyond generic safety advice, providing a self-validating protocol for researchers handling this compound in drug discovery workflows.

Chemical Hazard Profile (Inferred from SAR & Analogs)
  • Physical State: Typically supplied as a Hydrochloride salt (Solid) or Free Base (Viscous Oil/Low-melting solid).[1]

  • Primary Hazards:

    • Skin/Eye: Severe Irritant (H315/H319).[2][3] Potential Corrosive (H314) in free base form due to high pKa of the piperidine nitrogen.

    • Acute Toxicity: Harmful if swallowed (H302).

    • Target Organ: Respiratory irritation (H335) if dust/aerosol is generated.[3]

Personal Protective Equipment (PPE) Matrix

The selection of PPE for piperidine derivatives requires specific attention to permeation breakthrough times . Standard thin-mil nitrile gloves often provide insufficient protection against cyclic amines during prolonged contact.[1]

The "Defense-in-Depth" PPE System[1]
Protection ZoneRecommended EquipmentTechnical Rationale & Validation
Hand Protection (Primary) Double-gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil) or NeopreneWhy: Cyclic amines can permeate thin nitrile rapidly.[1] Double gloving creates a sacrificial layer and visual indicator for breaches.Validation: Inspect outer glove every 15 mins. Change immediately upon splash.[4][5]
Hand Protection (High Risk) Laminate Film (e.g., Silver Shield®) Why: Required for handling concentrated free-base oils or during spill cleanup.[1] Nitrile degrades quickly under direct saturation.
Eye & Face Chemical Splash Goggles (ANSI Z87.1+)Why: Safety glasses are insufficient. Amine vapors and splashes track moisture; goggles seal the ocular environment from corrosive vapors.
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Solid only)Why: Engineering controls (hood) are superior to PPE.[1] Use respirators only if weighing outside a hood (not recommended).
Body Lab Coat (Cotton/Poly) + Chemical Apron Why: Synthetic fabrics can melt if a reaction exotherms. An apron prevents saturation of clothing during liquid transfer.

Operational Workflow: From Weighing to Reaction

Safety is not a static state; it is a dynamic process. Follow this logic flow to ensure containment.

Phase A: Pre-Operational Check
  • Verify Engineering Controls: Ensure Fume Hood face velocity is between 80–100 fpm .

  • Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid. This serves as an immediate neutralization station for wipes or minor drips (amines are basic).

Phase B: Handling Protocol
Step 1: Weighing & Transfer
  • For Solids (HCl Salt):

    • Use an antistatic gun if the powder is flighty.

    • Weigh inside the fume hood. If the balance is external, use a closed transfer vessel (tared vial) to move the solid. Never carry an open spatula across the lab.

  • For Liquids (Free Base):

    • Critical: Piperidine derivatives can be viscous. Do not use standard glass pipettes which may drip. Use positive displacement pipettes or syringes with Luer-lock tips to prevent needle detachment under pressure.[1]

Step 2: Reaction Setup
  • Solvent Choice: When dissolving, avoid halogenated solvents (DCM) if possible, as they can enhance skin permeability of the solute. Use alcohols or esters if chemistry permits.

  • Temperature Control: Additions should be slow. The basic nitrogen can react exothermically with acid chlorides or anhydrides.

Step 3: Decontamination
  • Wipe all exterior surfaces of flasks with a solvent-dampened tissue (Ethanol).[1]

  • Dispose of the tissue immediately into solid hazardous waste. Do not leave it on the bench.

Visual Logic: Decision Making & Emergency Response[2]

Diagram 1: PPE Selection & Handling Logic

This decision tree helps researchers select the correct PPE based on the physical state of the material.

PPE_Logic Start Start: Assess Material State State_Solid Solid (HCl Salt) Risk: Dust Inhalation Start->State_Solid State_Liquid Liquid/Oil (Free Base) Risk: Splash & Permeation Start->State_Liquid Weighing Weighing Procedure State_Solid->Weighing Handling_Liq Transfer Procedure State_Liquid->Handling_Liq Hood_Check Is Balance in Fume Hood? Weighing->Hood_Check PPE_Solid PPE: Nitrile Gloves + Lab Coat + Safety Glasses Hood_Check->PPE_Solid Yes Resp_Req ADD: N95/P100 Respirator + Closed Transfer Vials Hood_Check->Resp_Req No Glove_Check Contact > 15 mins? Handling_Liq->Glove_Check PPE_Liq_Std PPE: Double Nitrile (Change every 15m) + Goggles Glove_Check->PPE_Liq_Std No (Splash Risk Only) PPE_Liq_High PPE: Silver Shield/Laminate + Chemical Apron + Goggles Glove_Check->PPE_Liq_High Yes (Immersion/Cleanup)

Caption: Logic flow for selecting PPE based on the physical state (Solid Salt vs. Liquid Free Base) and duration of exposure.

Diagram 2: Emergency Spill Response Workflow

A systematic approach to containing spills of bioactive amines.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area Alert Lab Personnel Spill->Evacuate Assess 2. Assess Volume < 50mL vs > 50mL Evacuate->Assess Minor Minor Spill (<50mL) Assess->Minor Major Major Spill (>50mL) Assess->Major PPE_Up 3. Don PPE: Double Nitrile + Goggles + Apron Minor->PPE_Up External Contact EHS / Fire Dept Major->External Absorb 4. Absorb: Use Chem-Sorb or Vermiculite PPE_Up->Absorb Neutralize 5. Decontaminate Surface: Clean with 5% Acetic Acid Absorb->Neutralize Disposal 6. Disposal: Seal in Bag -> Solid Haz Waste Neutralize->Disposal

Caption: Step-by-step spill response protocol emphasizing surface neutralization for amine residues.

Waste Disposal & Deactivation[4]

Proper disposal is critical to prevent environmental contamination and downstream safety hazards.[3]

  • Segregation: Do not mix with oxidizing acids (Nitric/Perchloric) or strong oxidizers. This can create exothermic reactions or unstable N-oxides.[1]

  • Classification: Dispose of as "Halogenated Organic - Basic" .

  • Container Prep: Ensure the waste container is compatible (HDPE or Glass). Do not use metal containers if the waste stream is highly acidic (though this compound is basic, the waste stream might vary).

  • Deactivation (Optional/Site Specific): If required by local EHS, small amounts of residue can be treated with dilute acid to form the non-volatile salt before disposal.

References

  • PubChem. (2025). 4-(4-Chlorophenoxy)piperidine | C11H14ClNO.[1] National Library of Medicine. Retrieved from [Link][1]

  • Kimberly-Clark Professional. (2023).[1] Chemical Resistance Guide: Nitrile Gloves. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]

Sources

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